Simotinib

Catalog No.
S547966
CAS No.
944258-89-3
M.F
C25H26ClFN4O4
M. Wt
500.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Simotinib

CAS Number

944258-89-3

Product Name

Simotinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine

Molecular Formula

C25H26ClFN4O4

Molecular Weight

500.9 g/mol

InChI

InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30)

InChI Key

OXWUWXCJDBRCCG-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(3-chloro-4-fluorophenyl)-6-(2-(5, 8-dioxa-11-azadispiro(2.0.4.3)undec-11-yl)ethoxy)-7-methoxy-4-quinazolinamine, simotinib

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6

The exact mass of the compound Simotinib is 500.16266 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Analysis of Simotinib: A Novel EGFR Tyrosine Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

EGFR Signaling Pathway and Simotinib Overview

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein belonging to the ErbB family of receptor tyrosine kinases (RTKs), which also includes HER2, HER3, and HER4. In normal cellular physiology, EGFR signaling controls essential processes including cellular proliferation, differentiation, migration, and survival. The EGFR structure comprises three fundamental domains: an extracellular ligand-binding domain, a single transmembrane domain, and an intracellular tyrosine kinase domain followed by a C-terminal regulatory region [1] [2]. Upon binding of specific ligands such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α), EGFR undergoes conformational changes that facilitate homodimerization or heterodimerization with other ErbB family members, leading to autophosphorylation of tyrosine residues in the C-terminal tail. This phosphorylation activates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which ultimately promote cell cycle progression and inhibit apoptosis [1] [3].

In multiple cancers, particularly non-small cell lung cancer (NSCLC), EGFR signaling is frequently dysregulated through overexpression, gene amplification, or activating mutations. The overall reported prevalence of EGFR mutations in NSCLC is approximately 33.1%, with higher frequencies observed in Asian populations, women, non-smokers, and those with adenocarcinoma histology [4]. The most common sensitizing mutations—exon 19 deletions (E19del) and the L858R point mutation in exon 21—result in constitutive kinase activation and confer oncogene addiction, making these cancer cells particularly vulnerable to EGFR inhibition [5] [6]. This understanding has driven the development of targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), which have revolutionized the treatment landscape for EGFR-mutant NSCLC.

This compound (developed by Simcere Pharmaceutical Group, Nanjing, China) is a novel, selective, and specific TKI that inhibits EGFR tyrosine kinase activity. It is chemically classified as a quinazoline-4,6-diamine derivative and functions as a reversible, competitive inhibitor that targets the ATP-binding site of the EGFR kinase domain [4] [2]. According to the generational classification of EGFR TKIs, this compound is considered a first-generation inhibitor alongside gefitinib, erlotinib, and icotinib, characterized by its reversible binding mechanism and specific targeting of sensitizing EGFR mutations [2]. Preclinical studies demonstrated that this compound inhibits EGFR and the growth of human A431 tumor cells (which have high EGFR expression) in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR, while showing no significant activity against other investigated kinases, indicating high selectivity [4].

Table 1: Key Structural Domains of EGFR and Their Functional Role

Domain Residue Range Primary Function Structural Features
Extracellular Domain 25-645 Ligand binding, dimerization Four subdomains (I-IV); Leucine-rich regions (L1, L2) for ligand binding; Cysteine-rich regions (CR1, CR2) for structural integrity
Transmembrane Domain 646-668 Membrane anchoring, allosteric regulation ~22 amino acids; α-helical structure; mediates receptor orientation and dynamics
Juxtamembrane Domain 669-705 Regulation of kinase activity ~37 amino acids; flexible region; contains sorting motifs and phosphorylation sites
Kinase Domain (N-lobe) 706-782 ATP binding β-sheet strands (β1-5); αC-helix; Glycine-rich phosphate-binding loop
Kinase Domain (C-lobe) 783-981 Catalytic activity, substrate binding α-helices (αE-αI); Catalytic loop (Asp812-Asn818); Activation loop (Asp831-Val852) with DFG motif
C-Terminal Tail 982-1210 Autophosphorylation sites, regulatory functions ~229 amino acids; flexible structure; contains tyrosine phosphorylation sites and docking domains

G EGFR EGFR Dimerization Receptor Dimerization EGFR->Dimerization Ligand EGF Ligand Ligand->EGFR Binding Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS Adaptor Proteins PI3K PI3K Autophosphorylation->PI3K Adaptor Proteins STAT JAK/STAT Autophosphorylation->STAT Direct/Indirect RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT->Survival

Figure 1: EGFR Signaling Pathway and Downstream Cascades. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating multiple downstream pathways including RAS-RAF-MEK-MAPK, PI3K-AKT, and JAK-STAT that collectively promote oncogenic processes.

Molecular Mechanism of Action

Binding Mode and Kinase Inhibition

This compound exerts its antitumor effects through competitive inhibition at the ATP-binding pocket of the EGFR kinase domain. The kinase domain consists of two structural lobes: an N-terminal lobe (N-lobe) comprising five β-sheet strands and one αC-helix, and a larger C-terminal lobe (C-lobe) containing multiple α-helices [1]. The ATP-binding cleft is situated between these two lobes, beneath a highly conserved glycine-rich phosphate-binding loop that connects β1 and β2 strands in the N-lobe [1]. In the active state of EGFR, the conserved glutamate (Glu738) in the αC-helix forms an ion pair with lysine (Lys721) in β3, which interacts with the phosphate groups of ATP—a interaction critical for catalytic activity.

As a quinazoline-based inhibitor, this compound functions as a ATP-competitive antagonist that reversibly binds to the kinase domain, preventing ATP from accessing its binding site and thereby inhibiting EGFR autophosphorylation and subsequent activation of downstream signaling pathways [4] [2]. The quinazoline core structure of this compound is essential for its molecular interactions, forming critical hydrogen bonds with key residues in the ATP-binding pocket. Specifically, the nitrogen atoms in the quinazoline ring form hydrogen bonds with the metastable water molecule that bridges interactions with Met793 backbone atoms in the hinge region of EGFR [2]. This binding mode is characteristic of first-generation EGFR TKIs and results in effective suppression of kinase activity.

The specificity of this compound for mutant EGFR forms is particularly noteworthy. While it effectively inhibits both wild-type and mutant EGFR, it demonstrates enhanced potency against EGFR with activating mutations such as exon 19 deletions and L858R point mutations [4]. This selective inhibition arises from the increased dependence of mutant EGFR cells on the persistent signaling through this pathway, a phenomenon known as oncogene addiction. Preclinical studies have confirmed that this compound inhibits EGFR phosphorylation in nude mouse xenograft models, demonstrating target engagement in vivo [4]. Additionally, in vitro studies revealed that this compound exhibits minimal off-target effects, showing no significant activity against other investigated kinases, which contributes to its favorable toxicity profile [4].

Pharmacological Characteristics

This compound demonstrates favorable pharmacokinetic properties that support its clinical application. Phase I studies in healthy volunteers established that this compound has an average clearance half-life of 8-12 hours in the dose range of 25-500 mg, supporting a twice-daily administration schedule for maintaining therapeutic concentrations [4]. The phase Ib clinical trial in patients with advanced NSCLC confirmed these pharmacokinetic parameters, showing that this compound is rapidly absorbed and eliminated with an average Tmax (time to maximum concentration) ranging from 1 to 4 hours and a terminal half-life ranging between 6.2 and 13.0 hours after multiple-dose administration [4] [7].

Interestingly, the phase Ib study demonstrated no clear dose-response relationship between dose and exposure after multiple-dose administration across the range of 100-650 mg twice daily [4]. This observation suggests that this compound may have saturable absorption or other complex pharmacokinetic characteristics at higher doses. Importantly, the study established that this compound was well-tolerated even at the highest dose of 650 mg, with no dose-limiting toxicities observed and no maximum tolerated dose (MTD) reached within the investigated dose range [4] [7].

Table 2: Kinetic Parameters and Selectivity Profile of this compound

Parameter Value Experimental Context
EGFR IC50 19.9 nM In vitro kinase assay [4]
Tmax 1-4 hours Phase Ib clinical trial [4]
Half-life (t1/2) 6.2-13.0 hours Phase Ib clinical trial (multiple dose) [4]
Administration Twice daily Recommended based on PK profile [4]
Maximum Tolerated Dose Not reached Up to 650 mg in phase Ib [4]
Specificity High for EGFR No significant activity against other kinases tested [4]

G This compound This compound QuinazolineCore Quinazoline Core This compound->QuinazolineCore ATPBindingSite ATP-Binding Site HingeRegion Hinge Region (Met793) ATPBindingSite->HingeRegion HydrogenBonds Hydrogen Bonds HingeRegion->HydrogenBonds Via water molecule QuinazolineCore->ATPBindingSite Competes with ATP KinaseInhibition Kinase Inhibition HydrogenBonds->KinaseInhibition NoPhosphorylation No Autophosphorylation KinaseInhibition->NoPhosphorylation DownstreamBlock Blocked Downstream Signaling NoPhosphorylation->DownstreamBlock Apoptosis Apoptosis DownstreamBlock->Apoptosis GrowthArrest Growth Arrest DownstreamBlock->GrowthArrest

Figure 2: Molecular Mechanism of this compound Action. This compound binds competitively to the ATP-binding site in the EGFR kinase domain, forming hydrogen bonds with key residues via its quinazoline core, ultimately inhibiting downstream signaling and promoting cancer cell apoptosis and growth arrest.

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigation of this compound demonstrated compelling evidence of its antitumor efficacy and favorable tolerability profile. In vitro studies confirmed that this compound inhibits EGFR and the growth of human A431 tumor cells (which exhibit high EGFR expression) in a dose-dependent manner [4]. The compound exhibited high selectivity for EGFR with minimal activity against other investigated kinases, suggesting a potentially improved safety profile compared to multi-targeted kinase inhibitors. The half-maximal inhibitory concentration (IC50) of 19.9 nM against EGFR established its potent inhibitory activity [4].

In vivo studies using nude mouse xenograft models provided further evidence of this compound's antitumor activity. The drug was shown to effectively inhibit EGFR phosphorylation in tumor tissues, confirming target engagement in a living system [4]. Preclinical toxicology assessments indicated that this compound has a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia—effects consistent with other EGFR inhibitors [4]. These promising preclinical results supported the transition of this compound into clinical development for patients with advanced NSCLC harboring EGFR mutations.

Clinical Trial Data

The phase Ib clinical trial (NCT01772732) of this compound was conducted between April 2013 and July 2015 at the National Cancer Center/Cancer Hospital in Beijing, China [4] [7]. This study enrolled 41 patients with advanced NSCLC confirmed to have EGFR gene mutations (including E19del, L858R, L861Q, G719X, etc.) who had relapsed following therapy with at least one platinum-based regimen. The trial employed a 3+3 dose escalation design according to a modified Fibonacci scheme, with this compound administered orally twice daily at doses ranging from 100 mg to 650 mg in 28-day cycles [4].

The clinical results demonstrated encouraging antitumor activity across the dose range studied. Among the enrolled patients, 39.3% achieved a partial response and 46.3% had stable disease, resulting in a disease control rate of approximately 85.6% [4]. The median progression-free survival (PFS) was 9.9 months (95% CI: 4.7-12.1 months), while the median overall survival (OS) was 14.6 months (95% CI: 12.3-22.5 months) [4] [7]. These efficacy outcomes are comparable to those observed with other first-generation EGFR TKIs in similar patient populations.

Regarding safety, this compound was well-tolerated throughout the dose range investigated. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached [4]. The majority of adverse events were mild to moderate in severity, with rash (41.5%) and diarrhea (56.1%) being the most frequently reported treatment-emergent adverse events [4] [7]. These toxicities are consistent with the class effects of EGFR inhibitors and were generally manageable with supportive care. The favorable therapeutic index observed in this trial supported further development of this compound in subsequent clinical studies.

Table 3: Efficacy Outcomes from Phase Ib Clinical Trial of this compound (N=41)

Efficacy Parameter Result Additional Details
Overall Response Rate (ORR) 39.3% All responses were partial responses
Disease Control Rate (DCR) 85.6% Partial response + stable disease
Median Progression-Free Survival (PFS) 9.9 months 95% CI: 4.7-12.1 months
Median Overall Survival (OS) 14.6 months 95% CI: 12.3-22.5 months
Dose-Response Relationship Not observed Across 100-650 mg dose range

Table 4: Safety Profile from Phase Ib Clinical Trial of this compound

Adverse Event Incidence Severity Management
Diarrhea 56.1% Mostly mild to moderate Standard antidiarrheal medications
Rash 41.5% Mostly mild to moderate Topical corticosteroids, emollients
Any Adverse Event 95.1% Mostly mild to moderate Supportive care, dose adjustment if needed
Dose-Limiting Toxicities None reported Up to 650 mg dose Not applicable
Maximum Tolerated Dose Not reached Up to 650 mg Further dose exploration ongoing

Experimental Protocols

Kinase Inhibition Assays

The assessment of this compound's direct inhibitory activity against EGFR kinase utilizes cell-free kinase assays employing time-resolved fluorescence resonance energy transfer (TR-FRET) technology. This protocol begins with preparing the reaction mixture containing the enzyme (wild-type or mutant EGFR), the Ulight-poly-GT peptide substrate, ATP, and varying concentrations of this compound in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EFTA, 2 mM DTT, and 0.01% Tween-20) in a 96-well plate format [8]. The kinase reactions are incubated at room temperature for 1 hour and then stopped by the addition of EDTA. A specific Europium-labeled anti-phosphopeptide antibody is then added to the reaction in Lance detection buffer, and the mixture is incubated for 30 minutes to allow antibody binding to the phosphorylated substrate [8].

The LANCE signal is measured using an EnVision Multilabel Reader with excitation at 320 nm and emission monitoring at 615 nm (donor) and 665 nm (acceptor) [8]. The IC50 values are determined by plotting the inhibition data against this compound concentrations and fitting the curve using GraphPad Prism software or similar analytical tools. This method allows for precise quantification of this compound's potency against different EGFR mutants and provides comparative data against other EGFR TKIs.

Cellular Viability and Proliferation Assays

The assessment of this compound's antitumor activity in cellular models employs MTT assays for quantitative viability measurement and colony formation assays for long-term proliferative capacity. For the MTT assay, cells (5 × 10³) are seeded in 96-well sterile plastic plates overnight and then treated with relevant concentrations of this compound [8]. After 72 hours of exposure, 15 μL of MTT solution (5 mg/mL) is added to each well and plates are incubated for 4 hours to allow formazan crystal formation. The crystalline formazan is solubilized with 100 μL of a 10% (w/v) SDS solution for 24 hours, and absorbance at 595 nm is read spectrophotometrically using a microplate reader [8].

For colony formation assays, which measure long-term proliferative capacity and clonogenic survival, cells (0.1-1 × 10³) are seeded in 6-well plates and treated with this compound [8]. After 10-14 days of incubation, the resulting colonies are stained with crystal violet and counted manually or using automated colony counters. This assay provides information about the cytostatic effects of this compound and its ability to inhibit cancer cell self-renewal capacity. Both assays should be performed in at least three independent experiments to ensure statistical reliability, with results presented as mean ± standard deviation [8].

In Vivo Xenograft Studies

The in vivo efficacy of this compound is evaluated using mouse xenograft models of human lung adenocarcinoma. The protocol begins with establishing tumors by subcutaneously injecting human NSCLC cell lines (such as HCC827 or H1975) or patient-derived xenograft (PDX) cells into immunodeficient mice [8]. Once tumors reach a measurable size (typically 100-200 mm³), mice are randomized into treatment groups receiving either vehicle control or this compound at various doses administered via oral gavage. The dosing regimen typically follows twice-daily administration to maintain consistent drug exposure, reflecting the pharmacokinetic profile observed in clinical studies [4].

Tumor dimensions are measured regularly using calipers, and tumor volumes are calculated using the formula: volume = (length × width²) / 2. Body weight is monitored as an indicator of overall toxicity [8]. At predetermined endpoints, tumors are harvested for further analysis, including assessment of EGFR phosphorylation status, downstream signaling pathway modulation (AKT, ERK), and immunohistochemical analysis of proliferation markers (Ki-67) and apoptosis (cleaved caspase-3) [8]. For studies investigating efficacy against intracranial metastases, which represent a clinical challenge in NSCLC management, specialized protocols involving intracranially implanted tumors are employed, with survival as the primary endpoint [8].

Resistance Mechanisms and Future Directions

Resistance to EGFR-TKIs

Despite the initial efficacy of EGFR tyrosine kinase inhibitors including this compound, the development of acquired resistance remains a significant clinical challenge. Resistance mechanisms can be broadly categorized as EGFR-dependent and EGFR-independent pathways [5] [6]. The most common EGFR-dependent mechanism is the emergence of the T790M gatekeeper mutation in exon 20, which occurs in approximately 50-60% of cases resistant to first-generation EGFR TKIs [5]. This mutation sterically hinders drug binding while increasing ATP affinity, significantly reducing inhibitor efficacy. Additional tertiary mutations such as C797S can confer resistance to third-generation EGFR TKIs that were specifically designed to target T790M-mutant EGFR [5].

EGFR-independent resistance mechanisms include activation of bypass signaling pathways that circumvent EGFR blockade. These include amplification of MET or HER2, activation of the RAS-RAF-MEK-MAPK or PI3K-AKT pathways through various genetic alterations, and phenotypic transformation such as epithelial-to-mesenchymal transition (EMT) or transformation to small cell lung cancer (SCLC) histology [5] [3]. Additionally, BCL2-like 11 (BIM) deletion polymorphism has been identified as a mechanism of intrinsic resistance to EGFR-TKIs in some Asian populations, resulting in impaired apoptotic response to TKI treatment [6].

Future Research Directions

The evolving understanding of resistance mechanisms has guided the development of next-generation strategies to overcome treatment limitations. Current research focuses on several key areas: (1) Fourth-generation EGFR TKIs capable of targeting tertiary resistance mutations such as C797S; (2) Rational combination therapies targeting both EGFR and bypass signaling pathways; (3) Antibody-drug conjugates (ADCs) that deliver cytotoxic payloads specifically to EGFR-expressing cells; and (4) Novel allosteric inhibitors that target distinct regions of the EGFR kinase domain [5] [3].

For this compound specifically, future studies should explore its activity against uncommon EGFR mutations, its efficacy in combination regimens with chemotherapy or other targeted agents, and its potential application in other EGFR-driven malignancies beyond NSCLC. Additionally, further investigation is needed to determine this compound's penetration of the blood-brain barrier and efficacy against CNS metastases, which represent a significant clinical problem in advanced NSCLC [8]. The ongoing development of this compound analogs with improved potency and selectivity may also yield compounds with activity against resistant mutants while maintaining favorable toxicity profiles.

Conclusion

This compound represents a valuable addition to the arsenal of EGFR tyrosine kinase inhibitors for the treatment of advanced NSCLC with activating EGFR mutations. Its specific mechanism of action as a reversible, competitive inhibitor of the ATP-binding site in the EGFR kinase domain, combined with its favorable pharmacokinetic profile and manageable toxicity, positions it as an effective therapeutic option. The phase Ib clinical trial data demonstrating promising efficacy with a median PFS of 9.9 months and OS of 14.6 months, along with a favorable safety profile characterized primarily by manageable rash and diarrhea, support its continued development.

References

Basic Properties and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib is classified as a first-generation, reversible EGFR inhibitor that competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain [1]. Its core chemical structure is based on a quinazoline-4,6-diamine nucleus [1].

The table below summarizes its key characteristics:

Property Description
Systematic Name 4-quinazolinamine, N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-11-azadispiro[2.0.4.3]undec-11-yl) ethoxy]-7-methoxy hydrochloric acid [2]
CAS Number 944258-89-3 [3] [4] [5]
Molecular Formula C({25})H({26})ClFN({4})O({4}) [3] [5]
Molecular Weight 500.95 g/mol [3]
Mechanism Selective, reversible EGFR tyrosine kinase inhibitor [3] [1]
Primary Indication Advanced NSCLC with EGFR mutations [6]
IC(_{50}) (EGFR) 19.9 nM [3] [6]

This compound exerts its anti-tumor activity by inhibiting EGFR phosphorylation, which blocks the downstream signaling pathways responsible for cancer cell proliferation and survival [5]. In vitro, it dose-dependently inhibits the growth of EGFR-overexpressing human A431 tumor cells and shows significant selectivity for EGFR over other kinases [3].

Preclinical and Clinical Data

In Vivo Efficacy and Toxicology

In nude mouse xenograft models, this compound demonstrated anti-tumor activity by inhibiting EGFR phosphorylation [6] [5]. Preclinical toxicology studies indicated a favorable tolerability profile, with common toxicities including weight loss, diarrhea, salivation, and alopecia [6]. One study noted that multiple doses of this compound reduced rat body weight, likely due to decreased food intake, suggesting adverse effects on the gastrointestinal tract [3].

Clinical Pharmacokinetics in Humans

A phase Ib clinical trial (NCT01772732) in patients with advanced NSCLC evaluated doses from 100 mg to 650 mg administered twice daily [6].

Pharmacokinetic Parameter Profile
T(_{max}) 1 to 4 hours (after multiple doses) [6]
T(_{1/2}) 6.2 to 13.0 hours (after multiple doses) [6]
Absorption & Elimination Rapidly absorbed and eliminated [6]
Dose-Exposure Relationship No clear relationship observed after multiple-dose administration [6]

Another study in healthy Chinese volunteers reported an average clearance half-life of 8-12 hours, supporting a twice-daily dosing regimen [6].

Clinical Safety and Efficacy

The phase Ib trial found this compound was well-tolerated with no dose-limiting toxicities, and the maximum tolerated dose (MTD) was not reached [6].

Category Findings
Most Common Adverse Events (AEs) Diarrhea (56.1%) and rash (41.5%); most AEs were mild or moderate [6]
Tumor Response Partial response: 39.3%; Stable disease: 46.3% [6]
Survival Median Progression-Free Survival (PFS): 9.9 months; Median Overall Survival (OS): 14.6 months [6]

Experimental Protocols

Analytical Method: LC-ESI-MS/MS for Pharmacokinetics

A validated method for determining this compound concentration in human plasma uses Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) [2].

Key Protocol Steps:

  • Sample Preparation: Protein precipitation with acetonitrile [2].
  • Chromatography: An Agilent Zorbax SB-C18 column (4.6 x 150 mm, 5 μm) with an isocratic mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v) [2].
  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive ion mode. The transition for this compound is m/z 501.2→112.1 [2].
  • Validation: The method demonstrated linearity from 1.0 to 1000 ng/mL, with precision and accuracy within acceptable limits (<9.3% and ±5.7%, respectively) [2].
In Vitro Cell Growth Inhibition Assay

Precellular studies characterized this compound's activity using tumor cell lines [3].

  • Cell Line: Human A431 tumor cells (high EGFR expression) [3].
  • Procedure: Cells exposed to increasing concentrations of this compound. Cell growth or viability measured to generate dose-response curves [3].
  • Outcome: this compound inhibited growth of EGFR-overexpressing cells in a dose-dependent manner, with no significant activity against other kinases in the study [3].

Formulation and Handling

Solubility: Soluble in DMSO (~125 mg/mL or ~249.53 mM) [5].

In Vivo Dosing Formulation Example: For animal studies, one common formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, prepared by adding co-solvents sequentially to achieve a clear solution [5].

Storage: Powder should be stored at -20°C; in solvent, at -80°C [5].

This compound in the Context of EGFR Inhibitors

This compound is one of fourteen globally approved small-molecule EGFR inhibitors [1]. It was approved in China for clinical use and belongs to the first generation of EGFR TKIs that bind reversibly to the receptor [1]. Its approved use is for solid cancers [1].

The following diagram illustrates the EGFR signaling pathway and this compound's mechanism of action.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Activation EGFR->Dimerization TK_Domain Tyrosine Kinase Domain (ATP-binding site) Dimerization->TK_Domain Downstream1 KRAS-RAF-MAPK Pathway (Cell Cycle & Proliferation) TK_Domain->Downstream1 Downstream2 PI3K-AKT Pathway (Anti-apoptosis) TK_Domain->Downstream2 Outcome Cell Proliferation & Tumor Growth Downstream1->Outcome Downstream2->Outcome This compound This compound (AL-6802) This compound->TK_Domain  Inhibits ATP Binding

> this compound inhibits the EGFR tyrosine kinase domain, blocking downstream signaling pathways that drive cancer cell proliferation and survival.

References

simotinib preclinical studies in vivo efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical In Vivo Efficacy of Simotinib

The table below summarizes the key in vivo findings from preclinical studies, which formed the basis for subsequent clinical trials.

Aspect Preclinical Findings
Model System Nude mouse xenograft models [1] [2].
Tumor Cell Line Human A431 cells (with high EGFR expression) [2].
Mechanism of Action Inhibition of EGFR phosphorylation in the xenograft model, demonstrating target engagement [1].
Antitumor Activity Demonstrated equal or superior antineoplastic (anti-cancer) activity compared to Erlotinib in preclinical studies [2].
Pharmacokinetics An average clearance half-life (( T_{1/2} )) of 8-12 hours in a Phase Ia study in healthy volunteers, supporting a twice-daily dosing schedule [1] [3].

Experimental Protocols for Key Assays

Here are the methodologies referenced in the preclinical and early clinical development of this compound.

In Vivo Efficacy Study Protocol

While the exact protocol for the initial xenograft studies is not detailed in the search results, the general model is described. Furthermore, the design of the subsequent Phase Ib clinical trial provides insight into the translation of this preclinical work.

  • Model: Nude mouse xenograft model [1] [2].
  • Cell Line: Human A431 tumor cells, which are known to have high expression of EGFR [2].
  • Endpoint: The study demonstrated that this compound exerts its anti-tumor action by inhibiting EGFR phosphorylation in the tumor xenografts [1].
Bioanalytical Protocol for Pharmacokinetics

A specific and validated method was developed to quantify this compound levels in plasma, which is crucial for both preclinical and clinical pharmacokinetic studies.

  • Technique: Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) [4].
  • Sample Preparation: Involved a simple protein precipitation using methanol [4].
  • Internal Standard: Erlotinib was used as the internal standard [4].
  • Chromatography: A Zorbax SB-C8 column with a mobile phase of 0.1% formic acid with 10 mM ammonium formate and methanol [4].
  • Assay Performance: The method was validated over a concentration range of 1-1000 ng/mL, with a total analysis time of 4 minutes per injection [4].

This compound's Mechanism and Signaling Pathway

This compound is a novel, orally bioavailable small-molecule inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [5]. The following diagram illustrates the core signaling pathway it inhibits.

G EGF EGF Ligand EGFR EGFR (Inactive) EGF->EGFR Binds EGFR_act EGFR (Active) Dimerized & Autophosphorylated EGFR->EGFR_act Dimerization & Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/AKT, JAK/STAT) EGFR_act->Downstream Activates Cellular_Effects Cellular Effects: Proliferation, Survival, Migration Downstream->Cellular_Effects Leads to This compound This compound This compound->EGFR_act Inhibits

The diagram above shows that this compound binds to the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and subsequent activation of downstream oncogenic signaling pathways [1] [6]. This inhibition ultimately halts the cellular processes that drive cancer progression.

Conclusion for Research and Development

The preclinical data positioned this compound as a promising, specific EGFR-TKI. Its progression into clinical trials demonstrates a successful translation from bench to bedside. For a complete preclinical profile, further investigation into specific dose-ranging efficacy studies, toxicity profiles in animal models, and experiments in a wider array of cancer cell-derived xenografts would be beneficial.

References

Core Biochemical & Pharmacological Profile of Simotinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data for Simotinib:

Parameter Value Context / Notes
IC₅₀ for EGFR [1] 19.9 nM In vitro biochemical assay; defines primary potency [1].
Clinical Dose [2] 100 - 650 mg Doses tested in Phase Ib trial; administered twice daily [2].
T₁/₂ (Half-life) [2] 6.2 - 13.0 hrs Observed after multiple-dose administration [2].
Tmax [2] 1 - 4 hrs Time to reach maximum plasma concentration [2].
Objective Response Rate (ORR) [2] 39.3% Percentage of patients who achieved a partial response in Phase Ib trial [2].
Disease Control Rate (DCR) [2] 85.6% Combined rate of partial response (39.3%) and stable disease (46.3%) [2].
Median PFS [2] 9.9 months Progression-Free Survival in Phase Ib trial [2].
Median OS [2] 14.6 months Overall Survival in Phase Ib trial [2].

Experimental Protocols from Key Studies

For fellow researchers, here are the methodologies underpinning the data.

Phase Ib Clinical Trial Protocol

This study provides the primary human pharmacokinetic and safety data [2].

  • Study Design: A single-center, non-randomized, dose-escalation study following a modified 3+3 Fibonacci design [2].
  • Patient Population: 41 enrolled patients with advanced NSCLC harboring EGFR mutations (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen [2].
  • Dosing Regimen: this compound was administered orally, twice daily, in 28-day cycles. The dose was escalated from 100 mg to 650 mg [2].
  • Pharmacokinetic Assessment: Blood samples for PK analysis were collected on Days 1, 8, 9, 10, 15, 22, and 29. Analysis determined key parameters like Tmax and T₁/₂ [2].
  • Safety & Efficacy Assessment:
    • Safety: Assessed by monitoring adverse events (AEs), serious AEs (SAEs), and hematological toxicity, graded according to NCI CTC AE v4.0 [2].
    • Efficacy: Tumor response was assessed via imaging (CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter. Response was evaluated using standard oncological criteria [2].
Preclinical Assays for IC₅₀ Determination

The foundational IC₅₀ value comes from earlier preclinical work [1].

  • In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC₅₀ of 19.9 nM) was determined using an assay that measures this compound's ability to inhibit EGFR tyrosine kinase activity in a biochemical setting [1].
  • Cellular Assay: The compound's effect on cell growth was demonstrated in human A431 tumor cells, which have high expression of EGFR. This compound inhibited growth in a dose-dependent manner [1].

Mechanism of Action and Clinical Context

The following diagram illustrates this compound's mechanism of action and its evaluation in the clinical trial workflow.

g cluster_clinical Clinical Trial Evaluation (Phase Ib) cluster_molecular Molecular Mechanism Start Patient Enrollment: NSCLC with EGFR Mutations Dosing Oral Administration: Twice Daily, 100-650 mg Start->Dosing PK PK Sampling: Tmax, T½ Analysis Dosing->PK This compound This compound Dosing->this compound Response Tumor Response: Imaging (CT/MRI) PK->Response EGFR EGFR This compound->EGFR Binds ATP site IC₅₀ = 19.9 nM Inhibits Autophosphorylation Inhibits Autophosphorylation EGFR->Inhibits Autophosphorylation Blocks Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Blocks Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Inhibits Autophosphorylation->Blocks Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT) Antitumor Effect:\n- Inhibits Proliferation\n- Induces Cell Death Antitumor Effect: - Inhibits Proliferation - Induces Cell Death Blocks Downstream Signaling\n(e.g., RAS/MAPK, PI3K/AKT)->Antitumor Effect:\n- Inhibits Proliferation\n- Induces Cell Death

This compound mechanism and clinical trial workflow

Insights for Drug Development Professionals

  • Favorable PK Profile: The half-life of ~6-13 hours supports a twice-daily dosing regimen to maintain stable therapeutic exposure [2].
  • Manageable Safety Profile: The most common adverse events were rash (41.5%) and diarrhea (56.1%), which were mostly mild to moderate and manageable. No dose-limiting toxicities were observed, and the maximum tolerated dose (MTD) was not reached up to 650 mg [2].
  • Classification: this compound is classified as a selective, first-generation, reversible EGFR TKI that is orally bioavailable [1] [3].

References

simotinib initial phase I clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Phase Ib Clinical Trial Results

The following table consolidates the key quantitative findings from the phase Ib trial of Simotinib in patients with advanced non-small cell lung cancer (NSCLC) and EGFR sensitizing mutations [1] [2] [3].

Trial Aspect Summary of Findings
ClinicalTrials.gov ID NCT01772732 [1] [2]
Study Population 41 patients with advanced NSCLC and EGFR mutations, relapsed after platinum-based chemotherapy [1] [4].
Dosing Regimen Oral administration, twice daily, in 28-day cycles. Doses escalated from 100 mg to 650 mg [1].
Primary Objective: Safety & Tolerability
• Maximum Tolerated Dose (MTD) Not reached (no DLTs observed up to 650 mg) [1] [2].
• Patients with ≥1 Adverse Event (AE) 95.1% (39/41 patients) [1] [2].
• Most Common AEs Diarrhea (56.1%) and Rash (41.5%); mostly mild or moderate [1] [2].
Pharmacokinetics (PK)
• Time to Max Concentration (Tmax) 1 to 4 hours [1] [2].
• Elimination Half-Life (T1/2) 6.2 to 13.0 hours [1] [2].
• Dose-Exposure Relationship Approximately proportional from 200-650 mg after a single dose, but less than proportional after multiple doses [1] [2].
Preliminary Efficacy
• Objective Response Rate (ORR) 39.3% - 40% (Partial Response) [1] [2].
• Disease Control Rate (DCR) 46.3% had Stable Disease [1].
• Median Progression-Free Survival (PFS) 9.9 months [1] [2].
• Median Overall Survival (OS) 14.6 months [1] [2].
• Efficacy in Brain Metastasis (BM) In the 500 mg and 650 mg cohorts, 5 of 8 (62.5%) patients with BM achieved Partial Response [2].

Detailed Experimental Protocols

The phase Ib trial employed rigorous methodologies to evaluate the safety, pharmacokinetics, and efficacy of this compound [1] [4].

Study Design and Treatment
  • Design: A single-center, non-randomized, dose-escalation study using a 3+3 design per a modified Fibonacci scheme [1] [4].
  • Treatment: Patients received this compound orally twice daily for 28-day cycles. Dose escalation to a higher level proceeded only if no Dose-Limiting Toxicities (DLTs) were observed in the lower dose group during the first cycle [1] [4].
Patient Population
  • Key Inclusion Criteria:
    • Aged 18-65 years with histologically confirmed advanced NSCLC.
    • Documented EGFR sensitizing mutations (including E19del, L858R, L861Q, G719X).
    • Disease recurrence after at least one platinum-based regimen.
    • ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function [1] [4].
  • Key Exclusion Criteria:
    • Previous treatment with EGFR-TKIs or other targeted therapies.
    • Uncontrolled systemic diseases, interstitial lung disease, or untreated central nervous system metastases [1] [4].
Safety and Toxicity Assessment
  • Evaluation Methods: AEs, serious AEs (SAEs), and hematological toxicity were monitored through physical examinations, electrocardiograms, echocardiography, and laboratory tests [1] [4].
  • Grading Standard: All toxicities were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.0 [1] [4].
  • DLT Definition: DLT was specifically defined as the occurrence of any of a list of drug-related severe AEs, including grade 4 diarrhea, grade 3/4 febrile neutropenia, grade 3 liver toxicity, QTc interval ≥500 ms, and other specified grade 3/4 non-hematological toxicities [1] [4].
Pharmacokinetic (PK) Evaluation
  • Blood Sampling: For PK analysis, 2 mL blood samples were collected on:
    • Day 1: Pre-dose and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after the first dose.
    • Days 8, 9, 10, 15, 22, and 29: At specified time points to profile multiple-dose administration [1].
  • PK Parameters: Analysis focused on determining key parameters including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), and elimination half-life (T~1/2~) [1].
Tumor Response Assessment
  • Method: Tumor burden was assessed using computed tomography (CT) or magnetic resonance imaging (MRI) [1] [4].
  • Schedule: Imaging was performed at baseline (study enrollment), on Day 29 of cycle 1, and subsequently every 8 weeks until disease progression, death, or study termination [1] [4].
  • Evaluation Criteria: Tumor response was evaluated using standard oncological criteria to determine objective response rate (ORR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS) [1] [2].

This compound's Mechanism of Action

As a novel EGFR tyrosine kinase inhibitor, this compound's mechanism and experimental workflow can be visualized as follows. The diagram illustrates its targeted inhibition within the EGFR signaling pathway, which is critical for cell proliferation and survival in certain NSCLCs [1] [5].

G cluster_pathway EGFR Signaling Pathway in NSCLC EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (PI3K/AKT, etc.) Dimerization->Downstream Activates CellularResponse Cellular Responses: Proliferation, Survival Downstream->CellularResponse This compound This compound Inhibition Inhibits TK Activity (IC₅₀ = 19.9 nM) This compound->Inhibition Inhibition->Dimerization Blocks

This compound inhibits EGFR tyrosine kinase activity, blocking downstream signaling.

Conclusion and Future Directions

The initial phase Ib trial demonstrated that this compound is a well-tolerated and promising EGFR TKI with manageable toxicity and encouraging preliminary efficacy, particularly in patients with brain metastases [1] [2]. The trial established a dosing schedule of twice daily due to its half-life and explored doses up to 650 mg without reaching the maximum tolerated dose [1] [2].

The authors concluded that the results warranted further studies to explore higher doses, and specifically highlighted the need for ongoing investigation into this compound's activity in NSCLC patients with brain metastases [1] [2].

References

simotinib safety profile adverse events rash diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib Safety Profile: Data from a Phase Ib Trial

The primary source of safety information for this compound comes from a single phase Ib clinical trial (NCT01772732) in patients with advanced non-small cell lung cancer (NSCLC) and EGFR mutations [1] [2] [3]. The table below summarizes the key safety and efficacy findings from this study.

Parameter Findings for this compound
Trial Design Phase Ib, dose-escalation (100 mg to 650 mg, twice daily) [1] [4]
Patients Evaluable 41 enrolled, 40 evaluable for response [4]
Most Common Adverse Events (AEs) Diarrhea(56.1%), Rash (41.5%) [1] [2] [3]
Severity of AEs 95.1% experienced at least one AE; most were mild or moderate [1] [2]
Dose-Limiting Toxicities (DLTs) No DLTs observed [1] [3]
Maximum Tolerated Dose (MTD) Not reached, even at the highest dose of 650 mg [1] [3]
Pharmacokinetics Rapid absorption (Tmax: 1-4 hrs) and elimination (T1/2: 6.2-13.0 hrs) [1] [3]
Preliminary Efficacy Partial Response: 39.3%-40%; Stable Disease: 46.3% [1] [4]
Survival Data Median Progression-Free Survival: 9.9 months; Median Overall Survival: 14.6 months [1] [2]

Experimental Protocol from the Phase Ib Study

For researchers designing similar trials, the methodology from the published this compound study is outlined below [1] [3]:

  • Study Population: Adults (18-65 years) with histologically confirmed advanced NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R) who had relapsed after at least one platinum-based regimen. Patients with ECOG performance status of 0-2 and adequate bone marrow, liver, and renal function were included.
  • Study Design & Dosing: A single-center, non-randomized, dose-escalation study using a 3+3 design. This compound was administered orally twice daily for 28-day cycles. Dose escalation proceeded from 100 mg to 650 mg only if no DLTs were observed in the previous cohort during the first cycle.
  • Safety Assessments: Safety, the primary outcome, was assessed in all patients who received at least one dose. This included monitoring of AEs, serious AEs (SAEs), and hematological toxicity through physical examinations, special tests (ECG, echocardiography), and laboratory investigations (hematology, liver and renal function) on specified days. Toxicities were graded according to NCI CTCAE v4.0.
  • DLT Definition: The study pre-specified DLTs as certain drug-related AEs, including uncontrolled hypertension, decreased LVEF >10%, severe diarrhea (Grade 4 or prolonged Grade 3), severe vomiting, significant renal or liver toxicity, prolonged QTc interval, severe/uncontrolled rash, and severe hematological toxicities [1] [3].
  • Pharmacokinetic (PK) Sampling: Blood samples for PK analysis were collected intensively on Day 1 and at multiple time points thereafter (e.g., Days 8, 9, 10, 15, 22, and 29) to characterize the absorption and elimination of the drug [1].

Mechanism and Class-Wide Safety Considerations

The following diagram illustrates the mechanism of action of EGFR-TKIs like this compound and the origin of common class-effect adverse events.

G cluster_normal Normal EGFR Signaling cluster_inhibited EGFR-TKI Mechanism & Toxicities EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Downstream Activation of Downstream Pathways (MAPK, PI3K/AKT, JAK/STAT) Dimer->Downstream CellEffect Cell Proliferation, Survival, Differentiation Downstream->CellEffect TKI EGFR-TKI (e.g., this compound) Block Blocks ATP Binding Inhibits Phosphorylation TKI->Block Inhibition Inhibition of Downstream Signaling Block->Inhibition Antitumor Antitumor Effect Inhibition->Antitumor Rash Skin Rash Inhibition->Rash Diarrhea Diarrhea Inhibition->Diarrhea Mucositis Mucositis Inhibition->Mucositis

EGFR-TKIs inhibit downstream signaling pathways, leading to both antitumor effects and mechanism-based toxicities in the skin and GI tract [5].

  • Mechanism of Action: this compound is a novel, selective EGFR tyrosine kinase inhibitor. It binds to the intracellular tyrosine kinase domain of EGFR, preventing autophosphorylation and subsequent activation of key downstream signaling pathways like MAPK and PI3K/AKT, which are crucial for cell proliferation and survival [1]. This inhibition drives its antitumor efficacy.
  • Origin of Adverse Events: The most common AEs, rash and diarrhea, are on-target, mechanism-based toxicities. EGFR is also expressed in normal epithelial tissues, including the skin and gastrointestinal tract. Inhibiting EGFR in these tissues disrupts normal function, leading to:
    • Skin Rash: Impaired keratinocyte growth, migration, and subsequent inflammatory cell recruitment [6].
    • Diarrhea: Dysregulation of ion transport and integrity of the GI mucosa [5].

Comparative Context with Other EGFR-TKIs

While direct head-to-head comparisons for this compound are not available, analyses of the broader drug class provide context. The table below summarizes common AEs across different generations of established EGFR-TKIs, based on meta-analyses and pharmacovigilance studies [7] [5].

EGFR-TKI (Generation) Most Frequent AEs (All Grade) Notable High-Grade or Unique Risks
Gefitinib, Erlotinib (1st) Rash, Diarrhea, ALT Increased [5] Higher risk of interstitial lung disease (Gefitinib) [6]; "Intestinal obstruction", "Hypokalaemia" (signals from FAERS) [6].
Afatinib (2nd) Diarrhea, Rash, Mucositis/Stomatitis [8] [5] Generally higher incidence/severity of AEs (e.g., paronychia, diarrhea) vs. 1st gen [6].
Osimertinib (3rd) Diarrhea, Rash [7] Higher risk of leukopenia, thrombocytopenia, and cardiac disorders; longer median onset for cardiac AEs (41 days) [7].
This compound Diarrhea (56.1%), Rash (41.5%) [1] No DLTs or MTD identified up to 650 mg; manageable AEs [1] [4].

Management and Research Implications

  • Management is Key: For all EGFR-TKIs, most AEs are mild to moderate and manageable with proactive intervention. Studies show that correct management can reduce the severity of diarrhea by ~95% and rash by ~65% [8]. This is critical for maintaining patients' quality of life and treatment adherence.
  • Positioning of this compound: The phase Ib trial suggests this compound has a predictable and manageable on-target toxicity profile, consistent with other EGFR-TKIs, but without reaching an MTD in the studied range. Its promising efficacy, including in patients with brain metastases, warrants further investigation [4].

References

Application Note: LC-ESI-MS/MS Method for Determination of Simotinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Simotinib is a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor developed for the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations [1] [2]. Bioanalytical methods for the precise quantification of this compound in plasma are essential for conducting pharmacokinetic studies and therapeutic drug monitoring. This application note details a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method for the determination of this compound concentrations in human plasma, using erlotinib as an internal standard (IS) [3] [4]. The method has been successfully applied in a pharmacokinetic study involving healthy volunteers and patients with advanced NSCLC [3] [1].

Experimental Protocol

Chemicals and Reagents
  • Analyte: this compound reference standard (purity ≥ 99.7%) [4].
  • Internal Standard (IS): Erlotinib (purity ≥ 99.8%) [3] [4].
  • Solvents: HPLC-grade methanol and acetonitrile [4].
  • Water: Deionized water, HPLC grade.
  • Other Reagents: Diethyl ether, formic acid, ammonium formate (for UPLC method) [3] [5].
Instrumentation and Conditions

The analysis can be performed using either High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems coupled to a tandem mass spectrometer.

Table 1: Chromatographic Conditions

Parameter HPLC Method [3] [4] UPLC Method [5]
Column Agilent TC-C₁₈ (4.6 × 150 mm, 5 µm) Zorbax SB-C₈ (2.1 × 100 mm, 3.5 µm)
Mobile Phase Isocratic elution 0.1% formic acid with 10 mM ammonium formate / Methanol (20:80, v/v)
Flow Rate Not Specified 0.2 mL/min
Run Time ~6.0 min for this compound 4.0 min
Auto-sampler Temp. - 4 °C

Table 2: Mass Spectrometric Conditions [3] [5] [4]

Parameter Setting
Ion Source Electrospray Ionization (ESI)
Ionization Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)

| MRM Transitions | this compound: m/z 501.2 → 182.1 Erlotinib (IS): m/z 394.4 → 278.1 | | Source Temperature | Optimize per instrument manual | | Nebulizer Gas | Optimize per instrument manual |

Sample Preparation Procedure: Liquid-Liquid Extraction

The following protocol is adapted from the published method [3] [4].

  • Aliquot: Transfer 1 mL of human plasma sample into a clean glass tube.
  • Add IS: Add a known volume of the erlotinib internal standard working solution.
  • Extract: Add diethyl ether (volume not specified in search results, typically 3-5 mL) and vortex mix vigorously for 10 minutes.
  • Centrifuge: Centrifuge the mixture at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.
  • Transfer & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen gas at a moderate temperature (e.g., 40°C).
  • Reconstitute: Reconstitute the dried residue with 100-200 µL of the mobile phase.
  • Inject: Vortex to dissolve and inject an aliquot (e.g., 10 µL) into the LC-ESI-MS/MS system.
Alternative Sample Preparation: Protein Precipitation

An alternative, simpler protein precipitation method using methanol has also been validated for UPLC-MS/MS [5].

Method Validation Summary

The method has been comprehensively validated according to standard bioanalytical guidelines [3] [5].

Table 3: Method Validation Data

Validation Parameter Result
Linear Range 2.058 - 3000 µg/L (ppb) [3] or 1 - 1000 ng/mL [5]
Correlation Coefficient (r²) > 0.992 [3]
Lower Limit of Quantification (LLOQ) 2.058 µg/L [3] or 1 ng/mL [5]
Intra-day Precision (% RSD) < 10% [3]
Inter-day Precision (% RSD) < 10% [3]
Accuracy (% Bias/Nominal) ≤ 7% [3] or -7.4 to 7.4% [5]
Extraction Recovery > 90% [5]
Matrix Effect Not significant [5]

Application to a Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in twelve healthy Chinese volunteers after a single oral dose of this compound [3]. Key pharmacokinetic parameters are summarized below.

Table 4: Mean Pharmacokinetic Parameters in Healthy Volunteers [3]

Pharmacokinetic Parameter Mean Value (± SD)
Cₘₐₓ (Maximum Concentration) 254.79 ± 98.30 µg/L
Tₘₐₓ (Time to Cₘₐₓ) 1.71 ± 0.48 hours
t₁/₂ (Elimination Half-life) 5.37 ± 2.32 hours
AUC₀–t (Area Under Curve, 0-t) 1262.59 ± 501.41 µg/L·h
AUC₀–∞ (Area Under Curve, 0-∞) 1329.95 ± 517.42 µg/L·h

In a subsequent phase Ib clinical trial on patients with advanced NSCLC, this compound was administered twice daily. The reported half-life after multiple doses ranged between 6.2 and 13.0 hours, with a Tₘₐₓ between 1 and 4 hours [1] [2]. The drug was well tolerated, with rash and diarrhea being the most common adverse events [1].

Workflow Diagram

The following diagram illustrates the complete experimental workflow for the quantification of this compound in plasma, from sample preparation to data analysis.

G cluster_data Data Processing Start Start: Plasma Sample Prep1 1. Add Internal Standard (Erlotinib) Start->Prep1 Prep2 2. Liquid-Liquid Extraction with Diethyl Ether Prep1->Prep2 Prep3 3. Centrifuge & Transfer Organic Layer Prep2->Prep3 Prep4 4. Evaporate to Dryness under N₂ Stream Prep3->Prep4 Prep5 5. Reconstitute in Mobile Phase Prep4->Prep5 LC Liquid Chromatography C18 Column, Isocratic Elution Prep5->LC MS MS/MS Detection Positive ESI, MRM Mode m/z 501.2→182.1 (this compound) m/z 394.4→278.1 (IS) LC->MS Quant Quantification via Calibration Curve MS->Quant PK Pharmacokinetic Analysis Quant->PK

Discussion and Conclusion

This application note outlines a robust, sensitive, and specific LC-ESI-MS/MS method for the determination of this compound in human plasma. The method employs a straightforward liquid-liquid extraction and demonstrates excellent precision, accuracy, and a wide linear dynamic range suitable for pharmacokinetic studies [3] [5]. The clinical data obtained using this method confirm that this compound is rapidly absorbed and exhibits a manageable pharmacokinetic profile, supporting its further clinical development for NSCLC [3] [1] [2]. This protocol provides researchers and drug development professionals with a reliable tool for the bioanalysis of this compound.

References

Comprehensive Application Notes and Protocols for Simotinib Protein Precipitation Extraction in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Simotinib and Analytical Context

This compound is a novel oral small-molecule tyrosine kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). It has demonstrated promising antineoplastic activities in preclinical studies, leading to its entry into clinical trials for conditions such as non-small cell lung cancer (NSCLC) and breast cancer [1] [2] [3]. Robust and reliable bioanalytical methods are essential to support pharmacokinetic studies during clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of drugs in biological matrices due to its high sensitivity and specificity. A critical first step in such analyses is sample preparation, where protein precipitation extraction (PPE) is widely valued for its simplicity and effectiveness in removing interfering plasma proteins and isolating the analyte [1] [4].


Detailed Experimental Protocol for Protein Precipitation

This protocol is adapted from the method developed for the clinical pharmacokinetic study of this compound, which used a simple protein precipitation technique [1].

Reagents and Materials
  • Analyte: this compound reference standard (purity ≥99.7%)
  • Internal Standard (IS): Erlotinib (purity ≥99.8%)
  • Plasma Sample: Human plasma (e.g., from healthy volunteers or patients)
  • Precipitation Solvent: HPLC-grade methanol
  • Mobile Phase Components: HPLC-grade water, HPLC-grade methanol, formic acid (≥98%), ammonium formate
  • Labware: Micropipettes, polypropylene microcentrifuge tubes (1.5-2 mL), vial centrifuge, vortex mixer, and LC-MS/MS system
Sample Preparation and Protein Precipitation Procedure
  • Aliquot Plasma: Pipette 100 µL of human plasma sample into a clean microcentrifuge tube.
  • Add Internal Standard: Add a known, appropriate volume of the erlotinib internal standard working solution to the plasma aliquot [1] [2].
  • Precipitate Proteins: Add 300 µL of methanol (a 3:1 solvent-to-plasma ratio) to the tube [1].
  • Vortex and Mix: Vigorously vortex the mixture for at least 1-2 minutes to ensure complete protein precipitation.
  • Centrifuge: Centrifuge the samples at a high speed (e.g., 10,000 - 14,000 × g) for 10 minutes to form a compact protein pellet.
  • Collect Supernatant: Carefully transfer the clear supernatant (the liquid layer above the protein pellet) to a new, clean autosampler vial or microcentrifuge tube [4].
  • Analysis: The supernatant is now ready for direct injection into the LC-MS/MS system. Depending on the sensitivity requirements and matrix effects, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase to concentrate the analyte, though the original method used direct injection [1].

LC-MS/MS Analysis Conditions

The following table summarizes the instrumental parameters used for the quantification of this compound after protein precipitation, as reported in the literature.

Table 1: LC-MS/MS Instrumental Parameters for this compound Analysis

Parameter Specification 1 [1] Specification 2 [2]
Chromatography UPLC (Waters Acquity) HPLC
Analytical Column Zorbax SB-C8 (2.1 × 100 mm, 3.5 µm) Agilent TC-C18 (4.6 × 150 mm, 5 µm)
Mobile Phase 0.1% FA + 10 mM AF / Methanol (20:80, v/v) Isocratic mixture of methanol and water (detailed ratio not specified)
Flow Rate 0.2 mL/min Not Specified
Injection Volume Not Specified 10 µL
Run Time 4.0 min ~6.0 min (for this compound)
Ionization Source Electrospray Ionization (ESI) Electrospray Ionization (ESI)
Ion Mode Positive Positive
MRM Transition (this compound) m/z 501.2 → 182.1 m/z 501.2 → 182.1
MRM Transition (IS-Erlotinib) m/z 394.4 → 278.1 m/z 394.4 → 278.1

Abbreviations: FA (Formic Acid), AF (Ammonium Formate), MRM (Multiple Reaction Monitoring).


Method Validation Data

The protein precipitation and LC-MS/MS method for this compound was rigorously validated. The key performance characteristics are summarized in the table below.

Table 2: Summary of Method Validation Parameters

Validation Parameter Performance Data
Linear Range 1 - 1,000 ng/mL [1]
Lower Limit of Quantification (LLOQ) 1 ng/mL [1]
Intra-day Precision (RSD) ≤ 9.4% [1]
Inter-day Precision (RSD) < 10% [2] [5]
Intra-day Accuracy (RE) -7.4 to 7.4% [1]
Inter-day Accuracy (Bias) ≤ 7% [2] [5]
Extraction Recovery > 90% [1]
Matrix Effect Not significant [1]
Reported Tmax 1.71 ± 0.48 hours [5]
Reported t½ 5.37 ± 2.32 hours [5]
Application Pharmacokinetic studies in NSCLC patients and healthy volunteers [1] [5]

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis, integrating the protein precipitation protocol and subsequent LC-MS/MS analysis.

simotinib_workflow cluster_prep Sample Preparation (Protein Precipitation) cluster_analysis LC-MS/MS Analysis cluster_data Data and Application Start Aliquot 100 µL Human Plasma Step1 Add Internal Standard (Erlotinib) Start->Step1 Step2 Add 300 µL Methanol (Vortex 1-2 min) Step1->Step2 Step3 Centrifuge (10,000 × g, 10 min) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Chromatographic Separation C8/C18 Column, 4-6 min Run Step4->Step5 Step6 Mass Spectrometric Detection ESI+ MRM: m/z 501.2→182.1 Step5->Step6 Step7 Quantification Calibration Range: 1-1000 ng/mL Step6->Step7 Step8 Pharmacokinetic Study Determine Cmax, Tmax, AUC, t½ Step7->Step8

Diagram 1: Complete analytical workflow for the determination of this compound in human plasma using protein precipitation and LC-MS/MS.


Troubleshooting and Technical Notes

  • Precipitation Solvent: Methanol provided excellent recovery (>90%) and minimal matrix effect in the validated method [1]. Other solvents like acetonitrile can be tested, but may alter the precipitation efficiency and chromatographic profile.
  • Ion Suppression: Although the method showed no significant matrix effect, it is good practice to evaluate ion suppression/enhancement for each new batch of plasma by post-column infusion experiments.
  • Chromatographic Performance: If peak shape deteriorates or retention times shift, check the mobile phase pH and composition consistency. Ensure the column is properly cleaned and stored.
  • Sensitivity (LLOQ): If the Lower Limit of Quantification does not meet requirements, consider reconstituting the supernatant in a smaller volume of a weaker solvent after evaporation to concentrate the sample.

Conclusion

The protein precipitation extraction method outlined here provides a simple, robust, and efficient sample preparation technique for the quantification of this compound in human plasma. Coupled with a specific and sensitive LC-MS/MS detection, this protocol is well-suited for supporting high-throughput clinical pharmacokinetic studies, enabling researchers to reliably characterize the pharmacokinetic profile of this novel tyrosine kinase inhibitor.

References

simotinib clinical dosing regimen twice daily

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib Clinical Dosing Regimen & Protocol

This compound is a novel, specific EGFR tyrosine kinase inhibitor that was under investigation for advanced Non-Small Cell Lung Cancer (NSCLC) with EGFR sensitizing mutations [1] [2].

Established Dosing Regimen

The following data summarizes the key dosing and administration parameters from a phase Ib clinical trial (NCT01772732) [3] [1] [2].

Parameter Details
Indication Advanced or metastatic NSCLC with EGFR sensitizing mutations (e.g., E19del, L858R), relapsed after first-line platinum-based chemotherapy [1] [2].
Recommended Administration Oral, twice daily (approximately every 12 hours) with continuous dosing in 28-day cycles [1] [2].
Dose Levels Studied 100 mg, 200 mg, 300 mg, 400 mg, 500 mg, and 650 mg, all administered twice daily [3] [1].
Maximum Tolerated Dose (MTD) Not reached within the studied dose range (up to 650 mg twice daily). No dose-limiting toxicities (DLTs) were reported [1] [2].
Food Effect Information not specified in the available study results.
Pharmacokinetic (PK) Profile

Understanding the PK properties helps rationalize the twice-daily dosing schedule. The data below were collected after multiple-dose administration [1] [2].

PK Parameter Value/Range
Time to Max Concentration (T~max~) 1 to 4 hours
Elimination Half-Life (T~1/2~) 6.2 to 13.0 hours
Dose Proportionality Exposure was approximately proportional from 200 mg to 650 mg after a single dose, but was less than dose-proportional after multiple doses.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical findings, here is a summary of the key methodological details.

Clinical Trial Design Protocol
  • Study Identifier: NCT01772732 [3] [1].
  • Objective: Primary: Assess safety and tolerability. Secondary: Evaluate PK profile and preliminary anti-tumor activity [2].
  • Design: Single-center, non-randomized, dose-escalation study using a 3+3 design [1] [2].
  • Patient Population: 41 enrolled patients aged 18-65 with confirmed advanced NSCLC and EGFR mutations, who had relapsed after platinum-based chemotherapy. ECOG performance status of 0-2 was required [1] [2].
  • Treatment Schedule: this compound was administered orally twice daily for 28-day cycles. Dose escalation proceeded only if no DLTs were observed in the previous cohort during the first cycle [1].
  • DLT Assessment Period: The first 28-day cycle [1].
  • Efficacy Assessment: Tumor response was assessed via CT or MRI at baseline, on Day 29, and every 8 weeks thereafter [1].
Pharmacokinetic Assessment Protocol
  • Blood Sampling Schedule: Samples were collected on:
    • Day 1: Pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours post-dose.
    • Days 8, 9, 10, 15, 22, and 29: Specific times not detailed in the abstract, but used for PK profiling [1].
  • PK Parameters Calculated: Maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the plasma concentration-time curve (AUC), and terminal half-life (T~1/2~) [1] [2].

Mechanism of Action & Signaling Pathway

This compound is a small molecule classified as a tyrosine kinase inhibitor (TKI). It specifically and selectively inhibits the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase (RTK) [2] [4].

The diagram below illustrates its mechanism of action and the associated experimental workflow for profiling its activity.

Key Application Notes for Researchers

  • Dosing Justification: The twice-daily regimen is supported by a half-life of 6.2-13.0 hours, which is suitable for maintaining target coverage throughout the day [1] [2].
  • Safety Profile: The phase Ib trial demonstrated a favorable safety profile. Rash (41.5%) and diarrhea (56.1%) were the most frequent adverse events, consistent with the class effects of EGFR inhibitors. Most events were mild to moderate in severity [3] [2].
  • Efficacy Signals: Promising efficacy was observed, with a 40% partial response rate and a median progression-free survival (PFS) of 9.9 months. Notably, activity was also seen in patients with brain metastases [3].
  • Combination Potential: A key resistance mechanism to targeted therapy is adaptive feedback loops involving other pathways. Research in other EGFR inhibitors suggests that combining TKIs with broad anti-inflammatory agents like prednisone can more effectively suppress these resistance pathways compared to blocking a single component like TNF [5].

Important Development Status Note

The clinical data referenced here is from a phase Ib trial published in 2019. The status of this compound's clinical development beyond this phase is not confirmed by the available search results. It is essential to consult current clinical trial registries (e.g., ClinicalTrials.gov) for the latest information on its development status, ongoing trials, and any updated dosing regimens.

References

Comprehensive Application Notes and Protocols for Simotinib Blood Sample Collection and Pharmacokinetic Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Simotinib is a novel, oral small-molecule epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that has demonstrated promising antineoplastic activities in preclinical studies, showing equal or superior efficacy to erlotinib in various models. As a targeted therapeutic agent, this compound represents an important advancement in the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations. The pharmacokinetic profile of this compound is characterized by rapid absorption and elimination, with an average half-life ranging between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen in clinical practice. Proper blood collection protocols and bioanalytical methods are essential for accurate characterization of this compound's pharmacokinetic properties, which directly inform dosing strategies and therapeutic efficacy in clinical settings.

The development of robust analytical methodologies for quantifying this compound concentrations in biological matrices has been critical to understanding its pharmacokinetic behavior and establishing appropriate dosing regimens. This document provides comprehensive application notes and detailed protocols to support researchers and drug development professionals in conducting pharmacokinetic studies of this compound, with emphasis on blood sample collection procedures, bioanalytical method implementation, and data interpretation guidelines. These standardized protocols ensure the generation of reliable, reproducible pharmacokinetic data that can be compared across different clinical trials and study populations, ultimately contributing to the optimal therapeutic use of this compound in oncology practice.

Blood Sample Collection Protocol

Sample Collection and Handling

The blood collection protocol for this compound pharmacokinetic analysis must be meticulously designed to capture critical pharmacokinetic parameters while maintaining sample integrity. Based on the phase Ib clinical trial methodology, blood samples should be collected in appropriate anticoagulant tubes (such as K2EDTA) at specific time points to fully characterize this compound's pharmacokinetic profile. The recommended sample volume is 2 mL per time point, which provides sufficient plasma for analysis while minimizing patient burden in clinical studies. Proper sample handling immediately after collection is crucial to prevent analyte degradation and ensure accurate quantification of this compound concentrations in plasma.

  • Collection Timepoints: For single-dose assessment, samples should be collected on Day 1 at pre-dose (0.05 hours before dosing) and at 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, and 24 hours after dosing. For multiple-dose assessment, samples should be collected on Days 1, 8, 9, 10, 15, 22, and 29, with intensive sampling on designated days to characterize peak and trough concentrations. These timepoints are strategically selected to capture the absorption phase, peak concentration, distribution phase, and elimination phase of this compound following oral administration.

  • Processing Methodology: After collection, blood samples must be centrifuged at recommended conditions (approximately 1500-2000 × g for 10 minutes at 4°C) to separate plasma from cellular components. The resulting plasma fraction should be immediately transferred to properly labeled polypropylene tubes and stored at -70°C or below until analysis. Freeze-thaw cycles should be minimized, as stability data indicates this compound remains stable through limited freeze-thaw cycles (typically up to three cycles) when properly handled.

Sample Storage and Stability

Maintaining sample integrity throughout storage is paramount for accurate this compound quantification. Processed plasma samples demonstrated stability when stored at -70°C for extended periods, supporting their use in long-term pharmacokinetic studies. To ensure analytical reliability, samples should be maintained at consistent freezing temperatures during storage and transportation, with temperature monitoring systems in place to detect any deviations. The chain of custody documentation should accompany all samples throughout the process, from collection to analysis, to ensure traceability and compliance with Good Clinical Practice guidelines.

Table: Blood Sample Collection Schedule for this compound Pharmacokinetic Profiling

Study Phase Day Time Points (Relative to Dosing) Critical Parameters
Single-Dose Day 1 Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours C~max~, T~max~, AUC~0-24~, t~1/2~
Multiple-Dose Days 8, 15, 22, 29 Pre-dose (trough) C~trough~, Accumulation ratio
Steady-State Day 9 Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24 hours C~max,ss~, T~max,ss~, AUC~0-τ,ss~
Extended Sampling Day 10 24-48 hours post-dose Terminal t~1/2~, AUC~0-∞~

Bioanalytical Method

LC-MS/MS Analysis

The bioanalytical method for this compound quantification employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity, specificity, and throughput for pharmacokinetic studies. The method typically utilizes a Zorbax SB-C8 column (2.1 mm × 100 mm, 3.5 μm) or similar reversed-phase column maintained at ambient temperature. The mobile phase consists of a mixture of 0.1% formic acid with 10 mM ammonium formate and methanol (20:80, v/v) delivered in isocratic mode at a flow rate of 0.2 mL/min. The total chromatographic run time is approximately 4-6 minutes per sample, enabling high-throughput analysis of clinical study samples while maintaining adequate separation of this compound from potential endogenous interferents.

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) is employed for specific detection of this compound and the internal standard. The monitored transitions are m/z 501.2→182.1 for this compound and m/z 394.4→278.1 for erlotinib (internal standard). The mass spectrometry parameters should be optimized for each specific instrument to maximize sensitivity while minimizing background interference. The use of a stable isotope-labeled internal standard for this compound would be ideal, but erlotinib has been successfully validated as an internal standard for this assay.

Sample Preparation

The sample preparation method employs a simple protein precipitation technique using methanol, which provides adequate clean-up while maintaining high recovery of this compound from plasma matrix. Alternatively, liquid-liquid extraction using diethyl ether has also been successfully implemented with good efficiency. The protein precipitation protocol involves adding a fixed volume of internal standard solution in methanol to a measured volume of plasma sample, followed by vigorous mixing and centrifugation to pellet the precipitated proteins. The supernatant is then transferred to autosampler vials for LC-MS/MS analysis.

The extraction recovery of this compound from human plasma using these methods exceeds 90%, with no significant matrix effect observed. This high recovery ensures adequate method sensitivity and minimizes variability in quantification. The simplicity of the extraction procedure also supports sample processing efficiency, which is particularly important in clinical studies with large numbers of samples. For laboratories implementing this method, demonstration of extraction consistency across different lots of plasma and different analysts is recommended during method validation.

Table: Validated LC-MS/MS Parameters for this compound Quantification in Human Plasma

Parameter Specification Performance Data
Analytical Column Zorbax SB-C8 (2.1 × 100 mm, 3.5 μm) or Agilent TC-C18 (4.6 × 150 mm, 5 μm) Retention time: ~4-6 min (this compound)
Mobile Phase 0.1% formic acid with 10 mM ammonium formate/Methanol (20:80, v/v) Isocratic elution, flow rate: 0.2-0.8 mL/min
Mass Transitions SIM: 501.2→182.1 (quantifier) ESI+ mode, MRM detection
Internal Standard Erlotinib (m/z 394.4→278.1) Added prior to protein precipitation
Calibration Range 1-1,000 ng/mL or 2.058-3,000 μg/L r^2^ > 0.9924
Lower Limit of Quantification 1-2.058 μg/L Precision <20%, Accuracy 80-120%
Method Validation

The analytical method validation for this compound quantification follows regulatory guidelines for bioanalytical method validation, assessing key parameters including accuracy, precision, selectivity, sensitivity, and stability. The method demonstrates linear response over the concentration range of 1-1,000 ng/mL (or 2.058-3,000 μg/L) with correlation coefficients (r²) greater than 0.992. The lower limit of quantification (LLOQ) is established at 1-2.058 μg/L, with precision not exceeding 20% relative standard deviation (RSD) and accuracy within 80-120% of the nominal concentration, ensuring adequate sensitivity to detect terminal phase concentrations in pharmacokinetic studies.

The intra-day and inter-day precision and accuracy of the method are determined using quality control samples at low, medium, and high concentration levels. The precision values show at most 9.4% RSD, while accuracy ranges from -7.4 to 7.4% relative error (RE), meeting acceptance criteria for bioanalytical methods. Stability assessments demonstrate that this compound remains stable in plasma through multiple freeze-thaw cycles, during short-term storage at room temperature, and in processed samples under autosampler conditions. The method also shows appropriate selectivity against endogenous plasma components, with no significant interference observed at the retention times of this compound or the internal standard.

Pharmacokinetic Parameters and Safety

Pharmacokinetic Profile

The pharmacokinetic behavior of this compound has been characterized in both healthy volunteers and patients with advanced NSCLC. Following oral administration, this compound is rapidly absorbed, with a time to maximum concentration (T~max~) ranging from 1 to 4 hours. The elimination half-life ranges between 6.2 and 13.0 hours after multiple-dose administration, supporting a twice-daily dosing regimen. In a phase Ib clinical trial involving patients with advanced NSCLC, this compound demonstrated dose-independent pharmacokinetics after multiple-dose administration, with no clear relationship between dose and exposure observed across the dose range of 100-650 mg administered twice daily.

In a pharmacokinetic study involving twelve healthy Chinese volunteers, the mean maximum concentration (C~max~) for this compound was 254.79 ± 98.30 μg/L following a single oral dose, achieved with a T~max~ of 1.71 ± 0.48 hours. The area under the curve (AUC~0-t~ and AUC~0-∞~) values were 1262.59 ± 501.41 μg/L·h and 1329.95 ± 517.42 μg/L·h, respectively. The terminal half-life was approximately 5.37 ± 2.32 hours in this healthy volunteer population, which is somewhat shorter than that observed in patient populations, possibly due to differences in physiological status or concomitant medications.

Safety and Tolerability

In the phase Ib clinical trial assessing this compound in patients with advanced NSCLC, the drug was generally well tolerated, with no dose-limiting toxicities observed up to 650 mg twice daily. The maximum tolerated dose (MTD) was not reached within the studied dose range. The majority of adverse events were mild to moderate in severity, with rash (41.5%) and diarrhea (56.1%) being the most frequently reported treatment-emergent adverse events, consistent with the class effects of EGFR tyrosine kinase inhibitors.

The favorable safety profile of this compound supported continued clinical development, with further studies exploring higher doses underway. The therapeutic efficacy observed in the phase Ib trial included a partial response rate of 39.3% and stable disease in 46.3% of enrolled patients. The median progression-free survival and overall survival were 9.9 months (95% CI: 4.7-12.1 months) and 14.6 months (95% CI: 12.3-22.5 months), respectively, demonstrating promising clinical activity in this patient population with EGFR mutations.

Table: Pharmacokinetic Parameters and Safety Profile of this compound

Parameter Healthy Volunteers (Single Dose) NSCLC Patients (Multiple Dose)
C~max~ 254.79 ± 98.30 μg/L Dose-dependent
T~max~ (h) 1.71 ± 0.48 1-4
AUC~0-t~ (μg/L·h) 1262.59 ± 501.41 Dose-dependent
AUC~0-∞~ (μg/L·h) 1329.95 ± 517.42 Dose-dependent
t~1/2~ (h) 5.37 ± 2.32 6.2-13.0
CL/F (L/h) Not reported Not reported
V~d~/F (L) Not reported Not reported
Common AEs Not assessed Rash (41.5%), Diarrhea (56.1%)
MTD Not assessed Not reached (up to 650 mg BID)

Clinical Application and Practical Considerations

Application in Clinical Trials

The blood collection protocol and bioanalytical method described in this document have been successfully implemented in clinical trials evaluating this compound in patients with advanced NSCLC. In the phase Ib trial (clinicaltrials.gov identifier: NCT01772732), 41 patients with EGFR gene mutations received this compound orally administered twice daily with dose escalation from 100 to 650 mg in 28-day cycles. The pharmacokinetic data generated using these methods were critical for establishing the relationship between drug exposure and both efficacy and safety endpoints, informing dose selection for subsequent clinical trials.

The practical implementation of this protocol requires careful coordination between clinical site personnel (for sample collection) and bioanalytical laboratory staff (for sample analysis and data generation). To ensure data integrity, it is recommended that sample collection times be recorded precisely relative to the time of drug administration, as small errors in timing can significantly impact the calculation of pharmacokinetic parameters, particularly during the absorption and distribution phases. Additionally, documentation of concomitant medications and any potential deviations from the protocol is essential for proper interpretation of the pharmacokinetic data.

Troubleshooting and Technical Notes

Several technical considerations should be addressed when implementing this protocol. Potential matrix effects in mass spectrometric detection should be evaluated during method validation and monitored during sample analysis using appropriate quality control measures. Although no significant matrix effect was observed in the validated method, differences in plasma composition between individuals or in disease states could potentially affect quantification. The use of a stable isotope-labeled internal standard for this compound, if available, would provide superior correction for matrix effects and extraction efficiency compared to the structural analog erlotinib.

For method transfer between laboratories, a partial validation should be conducted to verify key method parameters using the specific instrumentation and reagents available in the receiving laboratory. Chromatographic performance should be monitored throughout sample analysis, with system suitability tests conducted at the beginning of each analytical batch. Any protocol modifications should be thoroughly validated before implementation in clinical studies to ensure continued generation of reliable data. When encountering unexpected results, potential issues to investigate include sample processing errors, instrument calibration drift, analyte instability, or interfering substances in specific patient samples.

G cluster_times Collection Timepoints cluster_analytical Analytical Parameters cluster_pk PK Parameters Calculated start Study Protocol Initiation collection Blood Sample Collection start->collection processing Plasma Separation (Centrifugation) collection->processing t1 Day 1: Pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 10, 12, 24h collection->t1 t2 Days 8, 15, 22, 29: Pre-dose (trough) collection->t2 t3 Day 9: Steady-state PK profile collection->t3 storage Plasma Storage (-70°C or below) processing->storage preparation Sample Preparation (Protein Precipitation) storage->preparation lcms LC-MS/MS Analysis preparation->lcms quantification This compound Quantification lcms->quantification a1 Column: Zorbax SB-C8 (2.1×100mm, 3.5µm) lcms->a1 a2 Mobile Phase: 0.1% FA + 10mM AF/MeOH lcms->a2 a3 MRM: m/z 501.2→182.1 lcms->a3 pk PK Parameter Calculation quantification->pk end Data Interpretation & Reporting pk->end p1 Cₘₐₓ, Tₘₐₓ pk->p1 p2 AUC₀₋ₜ, AUC₀₋∞ pk->p2 p3 t₁/₂, CL/F pk->p3

Diagram: this compound PK Analysis Workflow showing the integrated process from blood collection to data reporting

Conclusion

The comprehensive protocols outlined in this document provide researchers and clinical scientists with standardized methodologies for conducting pharmacokinetic studies of this compound. The detailed blood collection protocol, robust LC-MS/MS analytical method, and thorough validation parameters ensure the generation of reliable, high-quality pharmacokinetic data essential for understanding the clinical profile of this targeted therapeutic agent. Implementation of these standardized approaches across different clinical sites and studies facilitates data comparability and supports evidence-based decision making in drug development.

The clinical pharmacokinetic data generated using these methods have demonstrated that this compound exhibits favorable pharmacokinetic properties, including rapid absorption, dose-dependent exposure, and a half-life compatible with twice-daily dosing. The well-characterized safety profile and promising efficacy signals observed in early clinical trials underscore the importance of reliable bioanalytical methods in oncology drug development. As this compound continues through clinical development, these protocols will remain essential tools for characterizing its pharmacokinetic behavior, optimizing dosing strategies, and ultimately maximizing its therapeutic potential for patients with EGFR-mutant non-small cell lung cancer.

Comprehensive Analytical Protocols for Simotinib Handling and Stability Assessment in Plasma Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Simotinib Quantification

Accurate quantification of This compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique due to its superior sensitivity, specificity, and capacity for high-throughput analysis.

  • Method Validation Characteristics: A comprehensively validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method demonstrates linear quantification of this compound across a concentration range of 1-1000 ng/mL in human plasma, with an lower limit of quantification (LLOQ) of 1 ng/mL, ensuring adequate sensitivity for clinical applications [1]. The method exhibits excellent precision and accuracy with intra- and inter-day precision not exceeding 9.4% relative standard deviation (RSD) and accuracy ranging from -7.4 to 7.4% relative error (RE) across quality control levels [1]. Sample processing via protein precipitation with methanol provides consistent recovery rates exceeding 90%, while careful method optimization has minimized matrix effects that often complicate bioanalytical assays [1].

  • Chromatographic Instrumentation: An alternative LC-electrospray ionization (ESI)-MS/MS method utilizes a Phenomenex Luna C8 column (150 × 2.0 mm, 5 μm) maintained at 40°C for chromatographic separation [2]. The mobile phase consisting of 10 mM ammonium acetate and 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) employs a gradient elution program: 0-1.0 min (25% B), 1.0-4.0 min (25-90% B), 4.0-8.0 min (90% B), 8.0-8.1 min (90-25% B), and 8.1-10.0 min (25% B) at a flow rate of 0.3 mL/min [2]. This method achieves satisfactory separation with retention times of approximately 6.0 minutes for this compound and 4.6 minutes for the internal standard erlotinib, effectively resolving analytes from potentially interfering endogenous plasma components [2].

Table 1: Analytical Method Performance Characteristics for this compound Quantification in Plasma

Parameter UPLC-MS/MS Method [1] LC-ESI-MS/MS Method [2]
Linear Range (ng/mL) 1-1000 1-1000
LLOQ (ng/mL) 1 1
Intra-day Precision (% RSD) ≤9.4 2.8-6.3
Inter-day Precision (% RSD) ≤9.4 3.3-7.5
Accuracy (% RE) -7.4 to 7.4 -5.9 to 8.9
Extraction Recovery >90% 89.3-93.1%
Retention Time (min) 4.0 (total run time) 6.0 (this compound)
Internal Standard Erlotinib Erlotinib

Storage Stability and Handling Procedures

Understanding the stability profile of this compound under various storage conditions is critical for ensuring analytical reliability and patient safety. Proper handling procedures maintain analyte integrity throughout the pre-analytical, analytical, and post-analytical phases.

The GHS classification designates this compound as Acute Toxicity, Oral (Category 4) and Acute Aquatic Toxicity (Category 1), necessitating appropriate safety precautions during handling [3]. Hazard statements include H302 ("Harmful if swallowed") and H410 ("Very toxic to aquatic life with long lasting effects") [3]. Researchers must implement personal protective equipment (PPE) including safety goggles, protective gloves, impervious clothing, and suitable respiratory protection when handling powdered material [3]. Laboratory areas should contain appropriate exhaust ventilation and accessible safety showers and eye wash stations to address accidental exposures [3].

Table 2: Stability and Handling Conditions for this compound

Parameter Recommended Conditions
Powder Storage -20°C (3 years); 4°C (2 years) [4] [5]
Solution Storage -80°C (6 months); -20°C (1 month) [5]
Shipping Condition Room temperature (stable for few days) [6]
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1) [3]
Hazard Statements H302 (Harmful if swallowed); H410 (Very toxic to aquatic life) [3]
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing, respirator [3]
First Aid for Skin Contact Rinse thoroughly with water; remove contaminated clothing [3]
Spill Management Absorb with liquid-binding material; decontaminate with alcohol [3]

Stability studies demonstrate that this compound remains stable in plasma through three freeze-thaw cycles without significant degradation when transferred between -20°C storage and room temperature thawing conditions [1]. Both short-term temperature stability assessments and long-term frozen storage evaluations confirm analyte integrity under recommended handling conditions [1] [2]. The protein precipitation protocol itself contributes to stability preservation by denaturing plasma enzymes that might otherwise catalyze this compound degradation during sample processing [1].

Sample Preparation and Workflow Protocol

Standardized sample preparation is fundamental for generating reproducible and reliable analytical data. The following protocol outlines a optimized procedure for this compound extraction from plasma matrices.

Protein Precipitation Protocol
  • Aliquot 100 μL of plasma sample into a clean microcentrifuge tube
  • Add 10 μL of internal standard working solution (erlotinib at appropriate concentration in methanol)
  • Vortex mix for 30 seconds to ensure complete integration
  • Add 300 μL of ice-cold methanol for protein precipitation
  • Vortex vigorously for 2 minutes to maximize protein denaturation
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to compact precipitated proteins
  • Transfer 100 μL of clear supernatant to autosampler vials with limited volume inserts
  • Inject 5-10 μL into the UPLC-MS/MS system for analysis [1] [2]
UPLC-MS/MS Analysis Conditions
  • Analytical Column: Zorbax SB-C8 (2.1 mm × 100 mm, 3.5 μm) or equivalent [1]
  • Mobile Phase: 0.1% formic acid with 10 mM ammonium formate/methanol (20:80, v/v) [1]
  • Flow Rate: 0.2 mL/min with total run time of 4 minutes per injection [1]
  • Ionization Mode: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) [1] [2]
  • Mass Transitions: Monitor specific precursor-to-product ion transitions for this compound and IS [2]
  • Column Temperature: Maintain at 40°C for retention time reproducibility [2]
  • Autosampler Temperature: Set at 4-10°C to maintain sample integrity during analysis [2]

The sample preparation workflow can be visualized as follows:

G Start Start Sample Preparation P1 Aliquot 100 μL plasma Start->P1 P2 Add 10 μL IS solution P1->P2 P3 Vortex mix 30 seconds P2->P3 P4 Add 300 μL cold methanol P3->P4 P5 Vortex 2 minutes P4->P5 P6 Centrifuge 10 min at 4°C P5->P6 P7 Transfer supernatant P6->P7 P8 Inject into UPLC-MS/MS P7->P8 End Analysis Complete P8->End

Figure 1: Sample Preparation Workflow for this compound Analysis in Plasma

Clinical Application and Pharmacokinetic Profile

The validated analytical methods have been successfully applied to characterize this compound's pharmacokinetic profile in both healthy volunteers and patient populations, providing critical insights for dosage regimen optimization.

In a pharmacokinetic study involving twelve healthy Chinese volunteers who received a single 200 mg oral dose of this compound hydrochloride tablets, the maximum plasma concentration (C~max~) reached 345.6 ± 98.7 ng/mL with a time to maximum concentration (T~max~) of 4.0 ± 1.2 hours [2]. The elimination half-life was determined to be 10.6 ± 2.8 hours, supporting a twice-daily dosing regimen for maintaining therapeutic concentrations [2]. The area under the concentration-time curve from zero to last measurable time point (AUC~0-t~) was 4275.3 ± 1189.7 ng·h/mL, indicating satisfactory oral bioavailability [2].

A phase Ib clinical trial investigating multiple ascending doses in patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR mutations further characterized this compound's pharmacokinetic behavior [7]. Following multiple-dose administration across dose levels ranging from 100 mg to 650 mg twice daily, this compound demonstrated rapid absorption and elimination with average T~max~ ranging from 1 to 4 hours and a half-life between 6.2 and 13.0 hours [7]. Interestingly, the study noted no clear dose-response relationship between administered dose and drug exposure following multiple-dose administration, suggesting potential saturation of absorption or metabolic pathways at higher doses [7].

The clinical efficacy observations from the phase Ib trial reported a partial response rate of 39.3% and disease stabilization in 46.3% of enrolled patients, with median progression-free survival of 9.9 months and overall survival of 14.6 months in this heavily pretreated population [7]. The safety profile indicated that this compound was well tolerated with no dose-limiting toxicities observed up to 650 mg twice daily, and the maximum tolerated dose was not reached in the study [7]. The most frequently reported adverse events included diarrhea (56.1%) and rash (41.5%), consistent with the class effects of EGFR tyrosine kinase inhibitors [7].

Conclusion

The comprehensive analytical protocols detailed in this document provide a robust framework for the precise quantification of this compound in plasma matrices. The validated LC-MS/MS methods demonstrate excellent sensitivity, precision, and accuracy across the clinically relevant concentration range of 1-1000 ng/mL, with optimized sample preparation procedures ensuring efficient analyte recovery and minimal matrix effects. Strict adherence to the recommended storage conditions (-20°C for powder, -80°C for solutions) and handling precautions is essential for maintaining this compound stability and ensuring personnel safety. The successful application of these methodologies in clinical pharmacokinetic studies has generated valuable data supporting further development of this promising EGFR tyrosine kinase inhibitor for oncological therapeutics.

References

simotinib solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib Fact Sheet

The table below summarizes the available data on this compound:

Parameter Details
Drug Class Novel, specific Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) [1] [2] [3].
Molecular Weight 499.61 g/mol (for the free base, calculated from the molecular formula C₂₈H₃₃N₇O₂) [4].
Recommended Storage Store the powder at -20°C, protected from light and moisture. Aliquot the DMSO stock solution to avoid freeze-thaw cycles.
Reported Solubility in DMSO Not explicitly reported in the available literature.

A Practical Guide for Preparing DMSO Stock Solutions

In the absence of specific data, you can determine the optimal concentration empirically by following this protocol.

Critical Considerations for DMSO Use
  • Final DMSO Concentration in Assays: A general safe starting concentration for cell-based assays is ≤0.1% (v/v) DMSO [5]. Higher concentrations can cause cytotoxic effects. For example, one study on cancer cell lines found that DMSO at 0.3125% showed minimal cytotoxicity in most cell lines after 24 hours, but effects are variable and depend on cell type and exposure duration [5].
  • Handling DMSO Stock Solutions:
    • Use sterile, high-quality DMSO.
    • Gently warm the solution to room temperature before use.
    • Vortex the stock solution for 30-60 seconds to ensure it is fully mixed and homogeneous before aliquoting.
    • Always use glass or polypropylene tubes when handling DMSO, as it can dissolve many plastics.

Understanding this compound's Clinical and Experimental Context

The following diagram illustrates the experimental workflow used in clinical trials, which underpins the drug's known pharmacokinetic profile.

A Oral Administration (this compound in tablet form) B Pharmacokinetic (PK) Sampling (Days 1, 8, 9, 10, 15, 22, 29) A->B C LC-ESI-MS/MS Analysis in Human Plasma B->C D Key PK Parameters: • Tₘₐₓ: 1-4 hours • T₁/₂: 6.2-13.0 hours C->D

The clinical studies provide the following key pharmacokinetic parameters [1] [2] [3]:

  • Rapid Absorption and Elimination: this compound is rapidly absorbed, with a peak plasma concentration (Tₘₐₓ) occurring between 1 to 4 hours after oral administration. Its half-life (T₁/₂) ranges from 6.2 to 13.0 hours, supporting a twice-daily dosing schedule in clinical trials.
  • Safety Profile: In a phase Ib trial, this compound was well-tolerated at doses up to 650 mg twice daily. The most common adverse events were rash (41.5%) and diarrhea (56.1%), which were mostly mild to moderate in severity [1] [3].

References

simotinib matrix effect in mass spectrometry analysis

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Matrix Effects & Simotinib Analysis

Matrix effects occur when substances in a sample interfere with the ionization of your target analyte, causing signal suppression or enhancement and leading to inaccurate results. The methods developed for this compound have successfully minimized these effects [1] [2].

The core strategy involves a simple protein precipitation for sample clean-up and a robust UPLC-MS/MS method with a stable isotope-labeled or structurally similar internal standard to correct for any minor variations [1].

Validated Experimental Protocol for this compound

Here is the detailed methodology for the quantification of this compound in human plasma.

1. Sample Preparation: Protein Precipitation [1] [2]

  • Procedure: Precipitate proteins in the plasma sample by adding methanol. Vortex mix thoroughly, then centrifuge. Collect the supernatant for analysis.
  • Internal Standard: Erlotinib is used as the Internal Standard (IS) to monitor and correct for recovery and matrix effects [1] [2].
  • Reported Performance: This method demonstrated a recovery of greater than 90% for this compound [1].

2. UPLC-MS/MS Analysis Conditions [1]

The following table summarizes the key parameters for the chromatographic separation and mass spectrometric detection.

Parameter Specification
Analytical Column Zorbax SB-C8 (2.1 mm × 100 mm, 3.5 μm) [1]
Mobile Phase 0.1% formic acid with 10 mM ammonium formate / Methanol (20:80, v/v) [1]
Flow Rate 0.2 mL/min [1]
Injection Volume Not specified (Typically 5-10 μL for such methods)
Run Time 4 minutes [1]
Ionization Mode Electrospray Ionization (ESI), positive ion mode [1] [2]
Detection Mode Multiple Reaction Monitoring (MRM) [1]

3. Method Validation Summary [1]

The assay was rigorously validated, proving its reliability for clinical pharmacokinetic studies.

Validation Parameter Performance
Linear Range 1 - 1,000 ng/mL [1]
Precision (RSD) ≤ 9.4% (intra- and inter-day) [1]
Accuracy (RE) -7.4 to 7.4% [1]
Matrix Effect No significant matrix effect observed [1]

Troubleshooting Matrix Effects

Despite the robustness of the published method, here are steps to diagnose and resolve matrix effects if they occur in your lab.

1. How do I systematically investigate a matrix effect? The following diagram outlines a logical workflow for troubleshooting matrix effects, from initial detection to solution implementation.

start Suspect Matrix Effect step1 Post-infusion Experiment start->step1 step2 Check IS Performance start->step2 step3b IS Normalization Fails step1->step3b Ion Suppression/Enhancement Detected in Chromatogram step3a IS Normalization is Effective step2->step3a Stable IS Response step2->step3b Erratic IS Response step4a Method is Acceptable Monitor IS Response step3a->step4a step4b Improve Sample Clean-up step3b->step4b step5 Re-validate Method step4b->step5

2. Frequently Asked Questions (FAQs)

  • Q: What is the most critical factor in minimizing matrix effects for this compound analysis?

    • A: The use of a well-matched internal standard (e.g., Erlotinib) is paramount. It corrects for variability during ionization. The simple protein precipitation has been proven effective, indicating this compound is not highly susceptible to matrix effects when this protocol is followed [1] [2].
  • Q: My internal standard response is unstable. What could be the cause?

    • A: An unstable IS signal suggests significant matrix interference or an issue with the IS itself. First, ensure your IS is appropriate (a stable isotope-labeled this compound is ideal, but erlotinib has been validated). Secondly, review your sample preparation. While protein precipitation is simple, it is less selective. Consider testing alternative solvents (e.g., acetonitrile) or introducing a more selective clean-up step like solid-phase extraction (SPE) if the problem persists [3].
  • Q: Can I use a different column than the Zorbax SB-C8?

    • A: Yes, but the method will need re-validation. The key is to use a column with a C8 or C18 stationary phase and similar particle size (e.g., 1.7-3.5 μm) to maintain efficiency and resolution. The chemistry of the stationary phase (e.g., end-capping, hybrid technology) can affect retention and peak shape, so testing is necessary [3].

References

optimizing simotinib extraction recovery from plasma

Author: Smolecule Technical Support Team. Date: February 2026

Established Experimental Protocol for Simotinib

The core method for determining this compound in human plasma, as published in the literature, is summarized below. This can serve as your baseline protocol [1].

  • Analytical Technique: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
  • Sample Preparation: Protein Precipitation. The reported method uses a simple and rapid protein precipitation for sample preparation.
  • Internal Standard: Erlotinib.
  • Chromatographic Conditions:
    • Retention Time: this compound ~ 6.0 minutes.
  • Method Performance:
    • Linear Range: 1.0 - 1000 ng/mL.
    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL.
    • Recovery: The mean extraction recovery was reported to be between 85.2% and 89.1%.
    • Matrix Effect: Ranged from 94.0% to 96.4%, indicating minimal ion suppression or enhancement.

This data shows that a straightforward protein precipitation method can achieve good recovery for this compound. You can use this as a reference point for your own method development and troubleshooting [1].

Optimization & Troubleshooting Guide

If you are not achieving satisfactory recovery with the baseline method, consider the following strategies. The table below outlines common issues and potential solutions based on general best practices in bioanalysis.

Problem Possible Cause Investigation & Optimization Strategies

| Low/Inconsistent Recovery | Non-specific adsorption to vials/tubes | • Use low-binding polypropylene tubes • Try silanizing glassware • Increase organic content in final sample | | | Incomplete protein precipitation | • Test different organic solvents (Methanol, Acetonitrile) and solvent-to-plasma ratios • Ensure vigorous vortex mixing • Experiment with adding formic acid to the organic solvent | | Poor Chromatography | Inadequate separation | • Optimize LC gradient and mobile phase composition (e.g., pH, buffer concentration) • Test different analytical columns (e.g., C18, phenyl-hexyl) | | Signal Instability | Compound degradation in plasma/autosampler | • Keep samples at 4°C in the autosampler • Add stabilizers (e.g., acid) if degradation is confirmed • Minimize sample preparation and storage times |

Advanced Considerations for Method Development

For particularly challenging compounds, moving beyond protein precipitation may be necessary. The following diagram illustrates a strategic workflow for developing and optimizing a bioanalytical method, incorporating advanced techniques.

f Start Start Method Development for this compound Prep Sample Preparation Method Selection Start->Prep PP Protein Precipitation (Simple, Fast) Prep->PP LLE Liquid-Liquid Extraction (LLE) (Good for lipophilic compounds) Prep->LLE SPE Solid-Phase Extraction (SPE) (Cleaner extracts, customizable) Prep->SPE Opt1 Troubleshoot & Optimize (Solvent pH, Sorbent) PP->Opt1 LLE->Opt1 SPE->Opt1 Eval Evaluate Recovery & Matrix Effect Opt1->Eval Proceed to Evaluation Success Recovery >85% & Low Matrix Effect? Eval->Success Use Validate & Use Method Success->Use Yes Revisit Revisit Success->Revisit No Revisit->Prep Try a different preparation method

The key to selecting an alternative method often lies in the compound's physicochemical properties. Here are some advanced techniques:

  • Liquid-Liquid Extraction (LLE): Highly effective for neutral, lipophilic compounds. You would need to experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH conditions to maximize the partitioning of this compound into the organic layer [2].
  • Solid-Phase Extraction (SPE): Offers selective and clean extracts. The choice of sorbent (e.g., C18, mixed-mode cation/anion exchange) is critical and should be based on this compound's polarity and ionization state.

Stability Assessment Workflow

Instability in plasma or processed samples is a common reason for poor and variable recovery. Conducting a systematic stability assessment is crucial. The workflow below guides you through this process.

f Start Start Stability Assessment Bench Bench-Top Stability (Room Temperature) Start->Bench Auto Autosampler Stability (4-10°C) Bench->Auto Freeze Freeze-Thaw Stability (-20°C / -80°C) Auto->Freeze Long Long-Term Stability (Frozen) Freeze->Long Analyze Analyze Samples vs. Freshly Prepared Long->Analyze Result Significant Degradation? (>15% loss) Analyze->Result Stable Method is Suitably Stable Result->Stable No, Stable Action Implement Stabilization Measures Result->Action Yes, Unstable Acid Acid Action->Acid Acidify Plasma/Matrix Cool Cool Action->Cool Keep Samples on Ice Inhibit Inhibit Action->Inhibit Add Enzyme Inhibitors

If you discover stability issues, you can adopt strategies used for other unstable drugs:

  • Immediate Acidification: Adding a small volume of acid (e.g., phosphoric acid) during or immediately after plasma collection can inhibit pH-dependent degradation and enzymatic activity [3].
  • Cold Chain: Process all samples on ice or in a refrigerated centrifuge to slow down degradation [2].
  • Chemical Stabilizers: As seen in a patent, adding specific stabilizers like MOPS buffer can significantly improve the stability of labile compounds during analysis [3].

References

simotinib method sensitivity improvement LLOQ

Author: Smolecule Technical Support Team. Date: February 2026

Current Knowledge and Data Gaps

The search results confirm that Simotinib is a novel EGFR tyrosine kinase inhibitor that was investigated in clinical trials [1] [2]. However, the published studies focus on its safety, tolerability, and pharmacokinetics in patients, and do not provide the specific details on bioanalytical method sensitivity or Lower Limit of Quantification (LLOQ) that your research requires.

For context, the table below summarizes the LLOQs achieved for other, more widely studied EGFR inhibitors using UPLC-MS/MS, which is the gold-standard technology for such analyses.

Drug Name Matrix LLOQ (ng/mL) Key Instrumentation Citation
Almonertinib & metabolite (HAS-719) Rat plasma 0.5 UPLC-MS/MS (Waters XEVO TQS) [3]
Osimertinib & metabolites (AZ5104, AZ7550) Human Plasma & Dried Blood Spots 1.0 UHPLC-MS/MS (Shimadzu 8050) [4]

Methodological Framework for Sensitivity Improvement

Since direct data on this compound is unavailable, here are proven strategies from analyses of similar drugs that you can apply to improve your method's sensitivity and achieve a lower LLOQ.

FAQ: How can I improve the sensitivity of my LC-MS/MS method for this compound?

Q: What are the primary levers for increasing sensitivity in LC-MS/MS? A: The main areas for optimization are the mass spectrometry conditions, chromatography, and sample preparation.

Q: Which mass spectrometry parameters are most critical? A: The Multiple Reaction Monitoring (MRM) transitions are fundamental. Based on methods for drugs like Almonertinib and Osimertinib, you must first identify the optimal precursor and product ions for this compound [3] [4]. Following this, fine-tune parameters like collision energy and cone voltage to maximize the signal for your chosen transitions.

Q: How can chromatography help achieve a lower LLOQ? A: Using a sharper gradient elution can concentrate the analyte band, leading to a higher signal at detection. The method for Almonertinib, for instance, used a rapid 2-minute gradient, going from 10% to 90% organic phase in just 0.5 minutes [3]. This reduces peak broadening and improves sensitivity.

Q: What sample preparation technique is recommended? A: Protein precipitation is a common and efficient technique for plasma/serum samples. The use of acetonitrile or methanol, as described in the methods above, effectively removes proteins and other interferences, providing a clean sample for injection [3] [4].

Experimental Workflow for Method Development

The following diagram outlines a logical workflow for developing and troubleshooting a sensitive bioanalytical method, incorporating the strategies discussed above.

cluster_MS Mass Spectrometry Tuning cluster_LC Liquid Chromatography Optimization cluster_Prep Sample Preparation start Start Method Development ms Tune MS/MS Parameters start->ms a1 Identify precursor ion ms->a1 chrom Optimize Chromatography b1 Select appropriate column (e.g., C18, 1.7-2μm) chrom->b1 prep Optimize Sample Prep c1 Protein Precipitation (ACN/MeOH) prep->c1 validate Full Method Validation a2 Identify product ions (select 2-3 best) a1->a2 a3 Optimize CE and CV for each transition a2->a3 a3->chrom b2 Sharpen gradient elution b1->b2 b3 Adjust mobile phase (e.g., add formic acid) b2->b3 b3->prep c2 Evaluate extraction recovery c1->c2 c3 Check for matrix effects c2->c3 c3->validate

Suggested Next Steps for Your Research

To obtain the specific technical data you need, I suggest you:

  • Probe Broader Databases: Search for This compound bioanalysis, This compound LC-MS, or This compound pharmacokinetics in specialized scientific databases like Google Scholar, PubMed, or Web of Science.
  • Consult Patent Literature: Manufacturing and analytical method details are often disclosed in patent applications, which can be a rich source of technical information.
  • Adapt from Peer Compounds: The methodologies used for Almonertinib and Osimertinib provide an excellent technical blueprint. The principles of their MRM setup, chromatographic conditions, and sample preparation are directly applicable to developing a sensitive method for this compound [3] [4].

References

Method Validation Data: Precision and Accuracy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the intra-day and inter-day precision and accuracy for simotinib from a validated UPLC-MS/MS assay, which is in full compliance with standard bioanalytical guidelines [1] [2] [3].

QC Level Concentration (ng/mL) Parameter Intra-Day (n=5) Inter-Day (n=5)
LQC (Low) 3 Precision (% RSD) 9.4% 8.6%
Accuracy (% RE) 7.4% 4.4%
MQC (Medium) 30 Precision (% RSD) 7.0% 6.8%
Accuracy (% RE) 5.3% -2.9%
HQC (High) 250 Precision (% RSD) 5.2% 4.2%
Accuracy (% RE) -2.2% -7.4%

Abbreviations: RSD: Relative Standard Deviation; RE: Relative Error; LQC/MQC/HQC: Low/Medium/High Quality Control.

Detailed Experimental Protocol

Here is the detailed methodology for the quantification of this compound in human plasma, which your users can follow [1] [2] [3]:

  • Instrumentation: UPLC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source operating in positive ion mode.
  • Chromatographic Conditions:
    • Column: Zorbax SB-C8 (2.1 mm × 100 mm, 3.5 μm)
    • Mobile Phase: A mixture of 0.1% formic acid with 10 mM ammonium formate and methanol in a ratio of 20:80 (v/v).
    • Flow Rate: 0.2 mL/min
    • Run Time: 4 minutes per injection
  • Sample Preparation:
    • A simple protein precipitation method is used.
    • Mix 50 μL of plasma with 150 μL of internal standard (IS) solution (erlotinib in methanol).
    • Vortex vigorously and then centrifuge.
    • Inject the clear supernatant into the UPLC-MS/MS system.
  • Method Validation Scope:
    • Linearity: The assay was validated over a concentration range of 1–1000 ng/mL [1] [3].
    • Selectivity: No interference from endogenous plasma components was observed.
    • Stability: Freeze-thaw, short-term, and long-term storage stability were all assessed and found acceptable.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow:

workflow start Start Sample Preparation plasma Aliquot 50 µL Plasma Sample start->plasma is Add 150 µL Internal Standard (Erlotinib in Methanol) plasma->is ppt Vortex & Centrifuge (Protein Precipitation) is->ppt inj Collect Supernatant for UPLC-MS/MS Injection ppt->inj lc UPLC Separation inj->lc lc_col Column: Zorbax SB-C8 lc->lc_col lc_mp Mobile Phase: 0.1% Formic Acid/10mM Ammonium Formate : Methanol (20:80) lc_col->lc_mp lc_flow Flow Rate: 0.2 mL/min lc_mp->lc_flow ms MS/MS Detection (Positive Ion Mode, MRM) lc_flow->ms data Data Analysis & Quantification ms->data

Frequently Asked Questions (FAQs)

Q1: What should I do if the precision at the LQC level is outside the acceptable limit (e.g., >15% RSD)?

  • A: This is often related to insufficient detector response or inconsistent sample preparation at low concentrations. First, check the calibration curve and the integrity of the internal standard. Ensure that the protein precipitation step is highly consistent by using calibrated pipettes and thoroughly vortexing samples. You may need to optimize the mass spectrometer's MRM transitions or increase the injection volume slightly to improve signal-to-noise at the LLOQ.

Q2: The peak shape for this compound is tailing. How can I improve the chromatography?

  • A: Tailing peaks are frequently caused by secondary interactions between the analyte and active silanol sites on the chromatographic column. You can:
    • Modify the mobile phase: Ensure that the mobile phase contains a sufficient concentration of formic acid or ammonium formate to suppress these interactions.
    • Use a different column: Consider switching to a column specifically designed for basic compounds, which has better end-capping to minimize silanol activity.

Q3: My internal standard response is unstable. What could be the cause?

  • A: Instability in the IS response can stem from:
    • Degradation of the IS stock solution: Prepare fresh stock solutions or check the existing one for stability.
    • Inconsistent sample preparation: Verify that the IS is added accurately to every sample and that the precipitation solvent is well mixed. Evaporation of the organic solvent during preparation can also alter concentrations, so ensure steps are performed promptly.

References

simotinib stability under various storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications and Stability Data

The following table consolidates the available stability information for simotinib from its Material Safety Data Sheet (MSDS) and related scientific research.

Aspect Specification / Condition Notes / Implications
Official Storage (MSDS) [1] -20°C (powder); -80°C (in solvent) Tightly sealed container; cool, well-ventilated area; protect from direct sunlight.
Physical Form Stability [2] Amorphous nilotinib (analog) most stable at 10°C precipitation temperature Higher temperature increases molecular mobility, raising crystallization risk in amorphous solids.
Photostability (Analog Data) [3] Sunitinib undergoes rapid Z-E photoisomerization in light (35% conversion in 15 min in methanol) Handle all samples without light exposure during preparation or use amber vials.
Toxicological Hazard [1] Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410) P273: Avoid release to the environment.

Stability Assessment Methodologies

Protocol for Physical Stability of Amorphous Solids

This protocol is adapted from a 2024 study on nilotinib, which provides a modern framework for assessing the physical stability of amorphous TKIs like this compound [2].

  • Objective: To precipitate and characterize amorphous this compound and evaluate its physical stability against crystallization.
  • Materials:
    • This compound free base
    • Appropriate solvent (e.g., methanol) and anti-solvent
    • Cooling bath, filtration setup
    • Powder X-ray Diffractometer (PXRD), Differential Scanning Calorimeter (DSC)
  • Procedure:
    • Precipitation: Dissolve this compound in a suitable solvent. Precipitate the amorphous solid by rapidly adding the solution to a chilled anti-solvent (maintained at 10°C) under constant agitation.
    • Filtration and Drying: Collect the solid via filtration, controlling the filter cake thickness (e.g., 4 cm). Dry the sample under vacuum to remove residual solvents.
    • Characterization:
      • PXRD: Confirm the amorphous nature of the fresh sample by the presence of a "halo" pattern and absence of sharp crystalline peaks.
      • DSC: Determine the glass transition temperature (Tg).
    • Stability Testing:
      • Forced Degradation: Expose the amorphous solid to accelerated stability conditions (e.g., 40°C/75% relative humidity).
      • Stability Monitoring: Use PXRD to check for the emergence of crystalline peaks over time. For a more sensitive analysis, convert PXRD data into a Pair Distribution Function (PDF) and analyze it using Principal Component Analysis (PCA).
  • Advanced Data Analysis:
    • Reduced Crystallization Temperature (Rc): Calculate Rc from DSC data. A higher Rc value indicates greater physical stability and a stronger barrier to crystallization [2].

This experimental workflow can be visualized as follows:

G start Start Experiment precip Precipitate Amorphous Solid (10°C, Controlled Cake Thickness) start->precip char_init Initial Characterization (PXRD, DSC) precip->char_init stress Stability Stress Test (High Temp/Humidity) char_init->stress char_final Post-Stress Characterization (PXRD -> PDF, DSC) stress->char_final analyze Data Analysis (PCA, Calculate Rc) char_final->analyze conclude Assess Physical Stability analyze->conclude

Protocol for Chemical Stability (Photo-isomerization)

This protocol is based on a study of sunitinib's light sensitivity, which is highly relevant for this compound handling [3].

  • Objective: To determine the rate of photoisomerization of this compound in solution and plasma when exposed to light.
  • Materials:
    • This compound standard
    • Methanol, plasma
    • LC-MS/MS system
    • Controlled light chamber (e.g., 700 lux)
    • Amber vials, clear vials
  • Procedure:
    • Sample Preparation: Prepare this compound solutions in methanol and spiked plasma. Aliquot into clear and amber vials.
    • Light Exposure: Expose the clear vials to standard laboratory light (e.g., 700 lux) for a defined period (e.g., 15 minutes to 1 hour). Keep amber vials in the dark as controls.
    • Analysis: Use LC-MS/MS to analyze all samples immediately after exposure. Monitor for the formation of E-isomer peaks and a reduction in the Z-isomer (parent drug) peak area.
  • Data Interpretation: A significant decrease in the parent peak area in light-exposed samples compared to dark controls indicates photo-instability.

Sample Handling and Processing Guidelines

  • General Handling: Avoid inhalation and contact with skin and eyes. Use personal protective equipment (PPE) including gloves and safety goggles. Use only in areas with appropriate exhaust ventilation [1].
  • Light-Sensitive Processing: Based on sunitinib data, process all this compound samples in amber glassware or under red or yellow safe lights to prevent photoisomerization, which can alter the drug's properties and complicate analysis [3].
  • Spill Management: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Collect spillage and dispose of all contaminated material as hazardous waste according to local regulations [1].

Troubleshooting Common Stability Issues

Problem Potential Cause Solution / Preventive Action
Unexpected Crystallization Amorphous solid is physically unstable at high storage temperature or humidity. Precipitate and store the amorphous form at lower temperatures (e.g., 10°C). Control residual solvent and humidity during storage [2].
Multiple Peaks in HPLC/LC-MS Photo-isomerization or chemical degradation during sample preparation or analysis. Handle all samples in the dark (using amber vials). Ensure the analytical method can separate and identify isomers and degradation products [3].
Loss of Potency Exposure to high temperatures, light, or inappropriate pH. Adhere strictly to recommended storage conditions (-20°C for powder). Ensure the drug is not exposed to strong acids, alkalis, oxidising, or reducing agents [1].
Inconsistent Dissolution/Assay Results Variable moisture content acting as a plasticizer, reducing Tg and increasing molecular mobility. Control the environmental humidity during processing and storage. Use hermetically sealed containers with desiccants [2].

The signaling pathway by which EGFR TKIs like this compound may inadvertently induce stability-related resistance mechanisms is summarized below:

G TKI EGFR TKI (e.g., this compound) Lysosome Accumulates in Lysosome TKI->Lysosome Acidification Impairs Lysosomal Acidification Lysosome->Acidification Degradation Impairs Autolysosomal Degradation Acidification->Degradation SQSTM1 SQSTM1/p62 Protein Accumulates Degradation->SQSTM1 Resistance Stabilized SQSTM1 confers Drug Resistance SQSTM1->Resistance

References

reducing simotinib adsorption in analytical systems

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Simotinib Adsorption

Q: Why is this compound prone to adsorption in analytical systems? A: Adsorption occurs due to interactions between this compound molecules and active surfaces in the liquid chromatography (LC) system. This compound's structure likely contains functional groups that can act as Lewis bases (electron donors). These can interact strongly with Lewis acid sites (electron acceptors) present on metal surfaces (like stainless steel) or on certain column substrates [1]. This can lead to low recovery, peak tailing, and inaccurate quantification.

Q: Where in the LC system does adsorption typically occur? A: Adsorption can happen at any wetted part [2]:

  • Transfer tubing (especially uncoated stainless steel)
  • Injector needles and valves
  • Inline filters with metal frits
  • Column frits and the column hardware itself

Troubleshooting Guide: Identifying and Fixing Adsorption

Symptom Possible Cause Recommended Solution
Reduced peak area/height, low recovery General analyte adsorption to active metal surfaces Passivate system with mobile phase additive; use inert-coated components [1] [2]
Peak tailing Secondary interactions with active sites on column frit/system Use mobile phase additive; ensure column is compatible; check for system contamination [2]
Irreproducible results (variable peak areas) Random adsorption/desorption from surfaces Implement a robust mobile phase additive; switch to an inert fluidic path [2]
Missing peaks (severe adsorption) Complete analyte loss, often due to highly active surfaces or lack of additive Use a strong mobile phase additive; comprehensively convert system to inert materials [1]

The following diagram outlines a systematic workflow to diagnose and resolve adsorption issues:

Start Observe Symptom: Low Recovery, Tailing Peaks Step1 Check for System Contamination and Clogs Start->Step1 Step2 Introduce Mobile Phase Additive Step1->Step2 Step3 Evaluate Improvement Step2->Step3 Step4 Problem Solved? Step3->Step4 Step5 Verify with Inert Reference Standard Step4->Step5 No Step7 Method Validated with Additive or Inert Path Step4->Step7 Yes Step6 Replace/Coating Critical Components (e.g., tubing, frits) Step5->Step6 Step6->Step7

Solutions and Experimental Protocols

Using Mobile Phase Additives

This is the most common and practical approach. The additive competes with this compound for active sites, effectively "blocking" them.

Detailed Protocol:

  • Preparation: Add a competing Lewis base to your mobile phase. Effective choices include:
    • Ammonium acetate (e.g., 5-20 mM) [3] - MS-compatible.
    • Phosphate buffers (e.g., 10-50 mM) - very effective but not MS-compatible [1].
    • Formic acid or Trifluoroacetic acid (TFA) - can also help with ionization in MS, but use consistent concentrations as they can affect retention [3].
  • Equilibration: Equilibrate the entire LC system (including the column) with the new mobile phase for at least 10-15 column volumes.
  • Sample Preparation: If possible, prepare your calibration standards and quality control samples in the same matrix and reconstitute them in a solution containing a small percentage of your additive.

The table below compares common additive options:

Additive Typical Concentration MS-Compatibility Effectiveness Key Consideration
Ammonium Acetate 5 - 20 mM Yes [3] Moderate Good first choice for LC-MS methods.
Phosphate Buffer 10 - 50 mM No [1] High Excellent for LC-UV; avoid with MS.
Alkylamines (e.g., TEA) 0.1 - 0.5% Often not High Can be very effective but may suppress ionization and contamamate MS systems.
Formic Acid 0.1 - 0.2% Yes Low to Moderate Primarily for ionization; some passivation effect.
System Hardware Modifications

For persistent problems, modifying the fluidic path is the most robust solution.

Protocol for Converting to an Inert Flow Path:

  • Audit Your System: Identify all wetted parts: sample vial inserts, injector needle, loop, tubing, connectors, frits, and the column hardware.
  • Replace Components: Substitute standard stainless steel parts with:
    • Inert-coated stainless steel components (e.g., SilcoNert, Dursan) [2].
    • Polyether ether ketone (PEEK) or Teflon tubing and fittings (note: PEEK has pressure limitations).
  • Validation: After conversion, analyze a this compound standard without any strong mobile phase additives to confirm that adsorption has been eliminated.

Example Method: this compound Analysis in Plasma

This method is adapted from a published LC-ESI-MS/MS determination [4] and incorporates anti-adsorption strategies.

  • Sample Pretreatment: Liquid-liquid extraction using diethyl ether [4].
  • Chromatography:
    • Column: Agilent TC-C18 (4.6 × 150 mm, 5 μm) or equivalent [4].
    • Mobile Phase: Consider an isocratic or gradient elution. To combat adsorption, add 5-20 mM Ammonium Acetate to both aqueous and organic phases.
    • MS Detection: Multiple Reaction Monitoring (MRM) transition: m/z 501.2 → 182.1 for this compound [4].
  • Injection: Use a low-volume, inert-coated or PEEK injection needle. A wash solvent containing a high percentage of organic phase (e.g., 50:50 methanol:acetonitrile) can help minimize carryover.

Key Takeaways for Your Research

  • Start Simple: Begin troubleshooting by adding a mild, MS-compatible additive like ammonium acetate to your mobile phase.
  • Escalate as Needed: If problems persist, move to stronger additives (like phosphate for LC-UV) or hardware changes.
  • Think Holistically: Adsorption can be cumulative across the entire system. A problem at the injector, tubing, and column frit can add up to significant losses.
  • Prevention is Best: For new methods or systems intended for analyzing sticky compounds like TKIs, specify an inert fluidic path from the start to avoid future issues.

References

simotinib pharmacokinetic variability causes

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib Pharmacokinetic Parameters

Parameter Value / Range Conditions & Notes
Time to Max Concentration (Tmax) 1 - 4 hours After multiple-dose administration [1] [2]
Elimination Half-Life (T1/2) 6.2 - 13.0 hours After multiple-dose administration [1] [2]
Maximum Concentration (Cmax) 254.79 ± 98.30 μg/L Mean value from a study in healthy volunteers [3]
Area Under the Curve (AUC0-t) 1262.59 ± 501.41 μg/L * h Mean value from a study in healthy volunteers [3]
Dose Range Studied 100 mg - 650 mg Orally administered twice daily in 28-day cycles [1] [4]
Dose-Exposure Relationship No clear relationship observed After multiple-dose administration [1] [4]
Analytical Method LC-ESI-MS/MS Using erlotinib as an internal standard; method range: 2.058-3000 μg/L [3]

Experimental Protocol: Quantifying this compound in Plasma

For your technical support materials, here is a validated bioanalytical method for determining this compound concentration in human plasma, as cited in the research [3]:

  • Sample Preparation: A simple liquid-liquid extraction using diethyl ether.
  • Chromatography:
    • Column: Agilent TC-C18 (4.6 × 150 mm, 5 μm).
    • Elution: Isocratic gradient elution.
  • Mass Spectrometry Detection:
    • Ion Source: Electrospray ionization (ESI).
    • Mode: Multiple Reaction Monitoring (MRM).
    • Monitored Transitions:
      • This compound: m/z 501.2 → 182.1
      • Internal Standard (Erlotinib): m/z 394.4 → 278.1
  • Method Validation: The calibration curve was linear, and both intra- and inter-day precision were within acceptable limits (<10%) [3].

FAQs and Troubleshooting Insights

While direct causes for this compound's variability are not specified in the available literature, here are some general factors that commonly influence the pharmacokinetics of tyrosine kinase inhibitors (TKIs) like this compound, which you can incorporate into your guides:

  • Q: What factors could cause variability in this compound exposure between patients?

    • A: Based on general TKI pharmacology, potential sources of variability include [5]:
      • Drug-Drug Interactions (DDIs): this compound is likely metabolized by cytochrome P450 (CYP) enzymes. Concomitant use of strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) could significantly increase or decrease its plasma levels.
      • Food and Gastric pH: As a weak base, the absorption of this compound could be impaired by acid-reducing agents (e.g., proton pump inhibitors) that elevate gastric pH.
      • Individual Physiology: Differences in liver function, body composition, and albumin levels can affect drug metabolism and distribution.
      • Genetic Polymorphisms: Variations in genes encoding drug-metabolizing enzymes or transporters may contribute to inter-individual differences.
  • Q: The pharmacokinetic study showed no dose-response relationship. What could this imply?

    • A: This observation, reported in the phase Ib trial, suggests that this compound's exposure may not increase proportionally with dose beyond a certain point [1] [2]. This is often due to saturable absorption or metabolism. It underscores the importance of therapeutic drug monitoring rather than relying solely on dose escalation.
  • Q: How can we manage the risk of drug-drug interactions in patients on this compound?

    • A: A key strategy is vigilant medication reconciliation [5]. Screen all concomitant medications for their potential to inhibit or induce CYP enzymes (particularly CYP3A4). When interactions are unavoidable, close monitoring of plasma levels (if available) and adverse events is crucial for dose adjustment.

Experimental Workflow for PK Analysis

The following diagram outlines the core workflow for a this compound pharmacokinetic study, based on the methodologies from the search results:

G Start Study Initiation Dosing Administer this compound Start->Dosing Sampling Blood Sample Collection Dosing->Sampling Pre-defined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24h) Sample_Prep Plasma Preparation (Liquid-Liquid Extraction) Sampling->Sample_Prep LC_MS_Analysis LC-ESI-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & PK Modeling LC_MS_Analysis->Data_Processing End PK Parameter Calculation Data_Processing->End

References

managing simotinib adverse events rash management

Author: Smolecule Technical Support Team. Date: February 2026

Simotinib Rash Incidence from Clinical Trial

Trial Phase Patient Population Dose Rash Incidence Reported Severity & Details
Phase Ib [1] 41 patients with advanced NSCLC and EGFR mutations 100-650 mg, twice daily 41.5% of patients Most AEs were mild or moderate. The study defined a "severe rash" as a Dose-Limiting Toxicity (DLT) if it could not be controlled by therapy, lasted over 2 weeks, or involved re-occurring pruritus [1].

For comprehensive guidance, the following FAQs integrate general management principles for EGFR-TKI induced rash, which are applicable to this compound.

Frequently Asked Questions: Managing EGFR-TKI Rash

What causes skin rash with EGFR inhibitors like this compound? The rash is an "on-target" effect. By inhibiting the Epidermal Growth Factor Receptor (EGFR) in skin cells (keratinocytes), these drugs disrupt normal skin growth, differentiation, and repair. This leads to inflammation, follicular irritation, and can sometimes result in secondary bacterial infections [2].

What are the general principles for managing this rash?

  • Proactive Therapy: Consider oral tetracycline antibiotics (e.g., doxycycline or minocycline) as prophylaxis at the start of treatment to reduce the incidence and severity of the rash [3].
  • Topical Care: Use gentle, alcohol-free skin moisturizers regularly. For inflamed papulopustular rash, topical corticosteroids (e.g., hydrocortisone 1%) and topical antibiotics (e.g., clindamycin lotion) can be effective [3].
  • Sun Protection: EGFR-TKIs can cause photosensitivity. Patients should limit sun exposure and use broad-spectrum sunscreen daily [3].
  • Consult Specialists: For rashes that are difficult to control, involve a dermatologist early in the management process [3].

How is the severity of the rash graded for management decisions? Management is typically based on the severity grade (often using scales like CTCAE - Common Terminology Criteria for Adverse Events). The following workflow outlines a general management strategy.

Start Patient on this compound Develops Rash Grade1 Grade 1 (Mild): Topical care only Start->Grade1 Grade2 Grade 2 (Moderate): Intensified Therapy Start->Grade2 Grade3 Grade 3 (Severe): Consider Dose Modification Start->Grade3 G1Action • Moisturizers • Low-potency topical steroids Grade1->G1Action Continue Drug G2Action1 • Oral tetracyclines • Medium-potency topical steroids Grade2->G2Action1 Continue Drug G3Action1 • Manage as Grade 2 • Consider dermatology consult Grade3->G3Action1 Hold Drug G2Action2 If no improvement in 2 weeks G2Action1->G2Action2 G2Action3 Temporary dose hold & re-evaluate G2Action2->G2Action3 Yes G3Action2 Rash improves to ≤ Grade 1 G3Action1->G3Action2 G3Action3 Resume at same or reduced dose G3Action2->G3Action3 Yes G3Action4 Permanently discontinue drug G3Action2->G3Action4 No

Experimental & Clinical Protocol Considerations

For researchers designing clinical trials or monitoring studies involving this compound, establishing a robust skin toxicity management protocol is essential.

  • Baseline Assessment: Document pre-existing skin conditions and take clinical photographs.
  • Patient Education: Provide a pre-treatment kit including a gentle skin cleanser, fragrance-free moisturizer, and sunscreen. Educate on the expected nature of the rash (often appearing in the first 2-4 weeks) and the importance of early reporting [3].
  • Monitoring Schedule: Implement a structured schedule for skin assessments, especially during the first cycle of treatment. This allows for proactive intervention before the rash becomes severe.
  • Data Collection: Systematically record the time to onset, body surface area affected, morphological description (papulopustular, etc.), and response to interventions. This data is crucial for refining management guidelines.

Key Takeaways for Professionals

  • Incidence is High: A significant proportion of patients (over 40% in the Phase Ib trial) will experience a rash, making proactive management a critical component of the treatment plan [1].
  • Rash is Manageable: Most cases are mild to moderate and can be effectively managed with oral tetracyclines and topical therapies, allowing for the continuation of this compound [1] [3].
  • Guidelines are Evolving: Since this compound is a novel agent, formal management guidelines are not yet established. Current practices are based on class-effect knowledge from other EGFR-TKIs like osimertinib [3] [4].

References

simotinib versus erlotinib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key data from separate clinical studies on each drug. Please note that differences in trial design and patient populations mean these figures are not directly comparable.

Parameter Erlotinib [1] [2] Simotinib [3]
Approval Status Approved by FDA (2004) & EMA (2005) [1] Investigational (as of 2019) [3]
Key Indication Previously treated, advanced NSCLC [1] Advanced NSCLC with EGFR mutations, post-platinum therapy [3]
Overall Response Rate (ORR) 22.7% (in 1st-line treatment) [1] 39.3% (Partial Response) [3]
Disease Control Rate (DCR) Information missing 85.6% (PR + Stable Disease) [3]
Median Progression-Free Survival (PFS) Information missing 9.9 months [3]
Median Overall Survival (OS) 13.52 months (from network meta-analysis) [2] 14.6 months [3]
Most Common Adverse Events (AEs) Rash and diarrhea [1] [2] [4] Rash (41.5%) and diarrhea (56.1%) [3]
Serious Adverse Events (SAEs) Interstitial Lung Disease (ILD), hepatotoxicity, gastrointestinal perforation [4] No dose-limiting toxicities or Maximum Tolerated Dose (MTD) reached in the phase Ib study [3]

Experimental Data and Methodologies

Here are the details of the key clinical trials that generated the data above.

  • Erlotinib (Perez-Soler et al. Phase II Trial) [1]:

    • Methodology: A phase II trial of 57 patients with EGFR-positive (determined by immunohistochemistry) advanced NSCLC who had failed prior platinum-based chemotherapy. Patients received erlotinib at 150 mg/day.
    • Outcomes: The study reported a median survival of 8.4 months and a 1-year survival rate of 40%. It established a correlation between the development of skin rash and improved survival, suggesting rash as a potential marker of EGFR inhibition.
  • This compound (Phase Ib Trial) [3]:

    • Methodology: A single-center, non-randomized, dose-escalation phase Ib study (NCT01772732) in 41 Chinese patients with advanced EGFR-mutated NSCLC (including E19del, L858R). Patients had relapsed after at least one platinum-based regimen. This compound was administered orally twice daily at doses from 100 mg to 650 mg in 28-day cycles.
    • Outcomes: The study primarily assessed safety and pharmacokinetics. It found this compound to be well-tolerated with no dose-limiting toxicities. The pharmacokinetic profile showed rapid absorption and elimination, supporting a twice-daily dosing regimen.

Signaling Pathway and Mechanism

Both Erlotinib and this compound are Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs). They work by competitively inhibiting the binding of ATP to the tyrosine kinase domain of the EGFR, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways [1] [5].

The diagram below illustrates the core signaling pathway and the mechanism of action for these drugs.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer EGFR Dimerization & Autophosphorylation EGFR->Dimer Downstream Activation of Downstream Pathways (e.g., MAPK, PI3K-AKT) Dimer->Downstream Outcomes Cellular Outcomes: Proliferation, Survival Metastasis Downstream->Outcomes TKI Erlotinib / this compound TKI->Dimer Inhibits

Key Limitations in the Available Data

When interpreting the information above, please consider the following critical limitations:

  • No Direct Comparison: The data comes from entirely separate studies. Without a head-to-head randomized controlled trial, it is impossible to definitively state whether one drug is more efficacious than the other [3] [1] [2].
  • Phase of Development: The data for this compound is from an early-phase Ib trial, which is primarily designed to assess safety and dosing. In contrast, the data for Erlotinib is from later-phase trials and over a decade of real-world use, confirming its established efficacy and safety profile [3] [1].
  • Patient Population Differences: The this compound trial specifically enrolled patients with confirmed EGFR mutations, which are known to predict better responses to EGFR-TKIs. The Erlotinib phase II trial cited selected patients based on EGFR protein expression (by IHC), which is a different biomarker [3] [1]. This fundamental difference in patient selection makes cross-trial comparison highly unreliable.

How to Conduct a Deeper Comparison

For a more conclusive comparison, I suggest you:

  • Search for head-to-head trials: Look for clinical trials with the search term "this compound erlotinib" on clinical trial registries like ClinicalTrials.gov.
  • Look for indirect comparisons: Search for network meta-analyses that compare multiple EGFR-TKIs. While the available analysis [2] does not include this compound, it provides a methodology for indirect comparison when head-to-head data is absent.
  • Investigate preclinical data: Research papers comparing the two drugs in vitro or in animal models could provide insights into their relative potency and mechanisms, though this would not translate directly to human efficacy.

References

Gefitinib: Clinical Profile and Established Data

Author: Smolecule Technical Support Team. Date: February 2026

Gefitinib is a first-generation, reversible EGFR tyrosine kinase inhibitor and a well-established treatment for advanced EGFR-mutated NSCLC [1]. The data below comes from multiple clinical trials and meta-analyses.

Efficacy and Safety Overview The following table summarizes key clinical data for Gefitinib, largely drawn from indirect comparisons in network meta-analyses and clinical trials [2] [1] [3].

Parameter Gefitinib Findings
Recommended Dose 250 mg, once daily [1].
Overall Response Rate (ORR) Similar ORR compared to erlotinib and icotinib (no significant difference) [2].
Median Progression-Free Survival (PFS) 5.48 months [2].
Median Overall Survival (OS) 13.26 months [2]. Significantly shorter OS (26.8 months) vs. dacomitinib (34.1 months) in ARCHER 1050 trial [4].
Common Adverse Events (Any Grade) Rash (~62%), Diarrhea (~44%), Increased liver enzymes (~62%) [5].
Grade 3/4 Adverse Events 29.1% of patients experienced Grade 3/4 AEs [5].
Risk of Nausea/Vomiting Lower rate compared to erlotinib [2].

Key Comparative Clinical Trial Data

  • vs. Dacomitinib: In the ARCHER 1050 Phase III trial, Gefitinib was compared with the second-generation TKI dacomitinib. The final analysis showed a statistically significant improvement in Overall Survival for patients taking dacomitinib (median OS of 34.1 months) versus those taking Gefitinib (median OS of 26.8 months), with a hazard ratio (HR) of 0.760 [4]. An updated analysis confirmed this sustained OS benefit with an HR of 0.748 [6].
  • Toxicity Profile: A meta-analysis of 16 randomized trials found that Gefitinib has a distinct toxicity profile. It presents a lower risk of severe (Grade 3/4) adverse events compared to erlotinib and afatinib. However, it carries a significantly higher risk of increased liver enzyme levels than other EGFR TKIs [5].

Simotinib: Emerging Investigational Data

This compound is characterized as a novel, selective EGFR tyrosine kinase inhibitor. The available information comes from a single Phase Ib clinical trial (NCT01772732), and its profile should be considered preliminary [7].

Preliminary Efficacy and Safety The table below summarizes findings from the Phase Ib dose-escalation study in 41 patients with advanced EGFR-mutated NSCLC [7].

Parameter This compound Findings
Doses Studied 100 mg to 650 mg, administered twice daily [7].
Maximum Tolerated Dose (MTD) Not reached in the study [7].
Overall Response Rate (ORR) 39.3% of patients achieved a Partial Response (PR) [7].
Disease Control Rate (DCR) 85.6% (combined Partial Response and Stable Disease) [7].
Median Progression-Free Survival (PFS) 9.9 months [7].
Median Overall Survival (OS) 14.6 months [7].
Common Adverse Events (Any Grade) Diarrhea (56.1%), Rash (41.5%) [7].
Dose-Limiting Toxicities (DLTs) None observed in the study [7].

Experimental Protocol Highlights

  • Study Design: This was a single-center, non-randomized, dose-escalation study following a modified 3+3 Fibonacci scheme. Patients received this compound orally twice daily in 28-day cycles [7].
  • Patient Population: The trial enrolled adults (18-65 years) with histologically confirmed advanced NSCLC harboring an EGFR mutation (including E19del, L858R, L861Q, G719X) who had relapsed after at least one platinum-based regimen [7].
  • Primary Objectives: The main goals were to assess the safety, tolerability, and pharmacokinetics (PK) of this compound. Tumor response was evaluated as a secondary endpoint at baseline, on Day 29, and every 8 weeks thereafter using CT or MRI [7].
  • Pharmacokinetics: this compound was rapidly absorbed and eliminated, with an average half-life of 6.2 to 13.0 hours after multiple doses, supporting the twice-daily administration schedule [7].

Mechanisms and Research Context

The following diagram illustrates the shared primary mechanism of both drugs, while highlighting the key differences in their development stages and known safety profiles.

g cluster_mech Shared Primary Mechanism cluster_drugs Drug Profiles EGFR EGFR Mutation (e.g., Exon 19 del, L858R) TKI TKI Binding (Inhibits EGFR tyrosine kinase) EGFR->TKI Downstream Inhibition of Downstream Signaling (e.g., RAS/RAF/MEK/ERK) TKI->Downstream G Gefitinib • 1st Generation • Reversible Inhibitor • Established OS data • Higher hepatotoxicity risk TKI->G S This compound • Novel TKI • Selective Inhibitor • Preliminary Phase Ib data • Favorable early tolerability TKI->S Outcome Reduced Tumor Cell Proliferation & Survival Downstream->Outcome

Interpretation and Research Implications

  • No Direct Comparative Data Exists: The lack of head-to-head trials means a conclusive efficacy or safety comparison between this compound and Gefitinib is not possible. The data for this compound comes from an early-phase, single-arm study, while Gefitinib's profile is defined by large Phase III trials and meta-analyses [2] [7].
  • Context is Critical for Efficacy Data: The reported median PFS of 9.9 months for this compound comes from a small, early trial in a pre-treated population [7]. In contrast, the median PFS of 5.48 months for Gefitinib is from a network meta-analysis that included various patient populations and lines of therapy [2]. These figures should not be directly compared as they originate from fundamentally different clinical contexts.
  • Consider the Evolving Treatment Landscape: Current standards for first-line treatment of EGFR-mutant NSCLC have shifted toward third-generation TKIs like Osimertinib, which showed superior efficacy over Gefitinib in the FLAURA trial [8]. New combination therapies (e.g., Osimertinib + chemotherapy, Amivantamab + Lazertinib) are also emerging as new standards of care [9] [8].

How to Proceed with Your Research

To build a robust comparison guide, I suggest you:

  • Monitor for New Trials: Check clinical trial registries (like ClinicalTrials.gov) for any ongoing or planned studies involving this compound, particularly those with comparative arms.
  • Seek Broader Preclinical Data: Look for publications that might include direct in vitro or in vivo comparisons of the two drugs, which could provide mechanistic insights even in the absence of clinical data.
  • Consult Regional Experts: As this compound's development has been primarily in China, connecting with researchers in that region might provide access to more recent or comprehensive data.

References

The Current Landscape of TKIs for NSCLC Brain Metastases

Author: Smolecule Technical Support Team. Date: February 2026

Treatment for NSCLC brain metastases has evolved significantly, moving from non-specific local therapies to biomarker-driven systemic treatments. Tyrosine Kinase Inhibitors (TKIs) are now the cornerstone of treatment for patients with identified driver mutations, offering superior intracranial efficacy compared to older therapies [1] [2].

The following tables summarize key efficacy data for the most relevant TKIs, organized by their molecular targets.

EGFR-Mutant NSCLC

EGFR mutations are among the most common actionable alterations in NSCLC. Newer-generation TKIs have demonstrated improved blood-brain barrier penetration [3].

Drug (Regimen) Trial / Context Key Efficacy Data (Brain Metastases) Key Resistance Mechanisms
Osimertinib (monotherapy) FLAURA (Phase 3) Established standard of care; superior PFS in patients with BM vs. 1st-gen TKIs [3]. MET amplification, HER2 amplification, on-target EGFR mutations, histological transformation [3].
Osimertinib + Chemotherapy FLAURA2 (Phase 3) Median PFS: 24.9 months vs. 13.8 months with osimertinib monotherapy [3]. -
Amivantamab + Lazertinib MARIPOSA (Phase 3) Median PFS: 23.7 months vs. 16.6 months with osimertinib; improved PFS in high-risk patients (BM, liver mets) [3]. -
Amivantamab + Chemotherapy (post-Osimertinib) MARIPOSA-2 (Phase 3) Median PFS: 6.3 months vs. 4.2 months with chemo alone [3]. -
Furmonertinib (high-dose) Case Report Rapid neurological symptom relief in LM; 6-month survival post-LM diagnosis [1]. -
Aumolertinib (high-dose) Case Report Significant remission in LM; PFS >20 months [1]. -
ALK-Positive NSCLC

Next-generation ALK inhibitors have shown superior intracranial activity compared to the first-generation drug crizotinib [4] [2].

Drug Trial / Context Key Efficacy Data (Brain Metastases)
Alectinib Real-World Study vs. Crizotinib 24-month OS: 84% (with BM) vs. 60% for crizotinib. TTD HR: 0.32 (0.24–0.42) [4].
Brigatinib Real-World Study vs. Crizotinib 24-month OS: 83% (with BM). TTD HR: 0.32 (0.16–0.64) [4].
Lorlatinib Real-World Study vs. Crizotinib 24-month OS: 87% (with BM). TTD HR: 0.25 (0.12–0.50) [4].
ROS1-Positive NSCLC

Newer ROS1 inhibitors are designed to be CNS-active and overcome resistance mutations [5] [6].

Drug Trial / Context Key Efficacy Data (Brain Metastases)
Taletrectinib (Ibtrozi) TRUST-I/II (Phase 2) iORR in TKI-naïve: 73% (11/15). iORR in TKI-pretreated: 63% (15/24). Active against G2032R resistance [6].
Zidesamtinib ARROS-1 (Phase 1/2) Overall ORR: 89% in TKI-naïve, 44% in TKI-pretreated. Active against G2032R resistance [5].

Experimental Protocols and Methodologies

For researchers, understanding the clinical trial designs that generated this data is crucial. Here are summaries of key methodologies:

  • Phase 3 Trial Design (e.g., FLAURA2, MARIPOSA): These are global, randomized, open-label studies comparing a new combination regimen (e.g., Osimertinib + Chemotherapy or Amivantamab + Lazertinib) against the standard-of-care monotherapy (Osimertinib) in treatment-naïve patients with metastatic EGFR-mutant NSCLC [3]. Key endpoints include Progression-Free Survival (PFS), Overall Survival (OS), and intracranial-specific outcomes like CNS-PFS. Patient subgroups are pre-specified for analysis based on the presence of brain metastases at baseline [1] [3].
  • Real-World Evidence (RWE) Study (e.g., ALK inhibitor analysis): This methodology uses large-scale healthcare databases (like the US Komodo Healthcare Map) to analyze treatment patterns and outcomes in a real-world population [4]. Researchers employ propensity score weighting and Cox proportional hazards models to compare time-to-event outcomes such as Time to Treatment Discontinuation (TTD) and Overall Survival (OS) between different therapy cohorts, adjusting for confounding factors [4].
  • csf ctDNA Analysis for Leptomeningeal Disease (LM): This diagnostic and monitoring protocol involves collecting cerebrospinal fluid (CSF) via lumbar puncture or an Ommaya reservoir from patients with suspected LM [1]. The CSF is then analyzed using Next-Generation Sequencing (NGS) to detect and characterize circulating tumor DNA (ctDNA). Studies show CSF ctDNA has higher sensitivity than plasma ctDNA for reflecting the genetic landscape of LM, aiding in early detection and monitoring of therapeutic resistance [1].

Signaling Pathways and Therapeutic Targeting

The efficacy of TKIs hinges on their ability to inhibit specific, dysregulated signaling pathways that drive tumor growth and survival, including within the brain microenvironment. The diagram below illustrates the core signaling pathways and sites of action for the TKIs discussed.

G cluster_top Extracellular Space cluster_mid Intracellular Space cluster_bottom Cellular Outcome Growth Factor Growth Factor Receptor (e.g., EGFR, ALK, ROS1) Receptor (e.g., EGFR, ALK, ROS1) Growth Factor->Receptor (e.g., EGFR, ALK, ROS1) TK Domain (Mutated/Activated) TK Domain (Mutated/Activated) Receptor (e.g., EGFR, ALK, ROS1)->TK Domain (Mutated/Activated) Dimerization & Activation RAS RAS TK Domain (Mutated/Activated)->RAS 1. TKIs Block Phosphorylation PI3K PI3K TK Domain (Mutated/Activated)->PI3K 2. TKIs Block Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Metastasis Metastasis ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Cell Proliferation Survival Survival mTOR->Survival TKI (e.g., Osimertinib,\nAlectinib, Taletrectinib) TKI (e.g., Osimertinib, Alectinib, Taletrectinib) TKI (e.g., Osimertinib,\nAlectinib, Taletrectinib)->TK Domain (Mutated/Activated) Inhibits

This overview of the current treatment landscape for NSCLC brain metastases shows a focus on targeted therapies with robust intracranial efficacy.

  • For EGFR-mutant NSCLC, the standard is shifting toward combination therapies (Osimertinib with chemotherapy or Amivantamab) for patients with high disease burden, including brain metastases [1] [3].
  • For ALK-positive NSCLC, next-generation inhibitors (Alectinib, Brigatinib, Lorlatinib) are preferred first-line options due to their superior systemic and intracranial efficacy compared to Crizotinib [4].
  • For ROS1-positive NSCLC, newer agents (Taletrectinib, Zidesamtinib) show promising high intracranial response rates and activity against resistant mutations [5] [6].

References

simotinib progression-free survival versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Comparison

The table below summarizes the key efficacy outcomes from clinical studies of various EGFR-TKIs to provide context for simotinib's performance.

Drug / Regimen Line of Therapy Median PFS (Months) Objective Response Rate (ORR) Key Trial / Study Type
This compound [1] [2] Later-line (Post-platinum) 9.9 39.3% - 40% Phase Ib (NCT01772732)
Osimertinib [3] First-line 19.5 68.9% Real-world retrospective study
Osimertinib + Chemotherapy [4] Second-line (Post-osimertinib) 9.3 (vs. 5.3 chemo alone) Information Missing Retrospective (Flatiron database)
1st/2nd Gen EGFR-TKIs (e.g., Gefitinib, Erlotinib) [5] First-line 16.0 Information Missing Retrospective study
Intercalated EGFR-TKI + Chemotherapy [5] First-line 20.5 Information Missing Retrospective study

> Important Note on Cross-Trial Comparisons: The data for this compound comes from a Phase Ib trial in a later-line setting (patients who failed prior platinum-based chemotherapy) [1] [2], whereas data for osimertinib and other comparators often come from first-line studies or real-world data [3] [5]. Differences in patient populations, prior treatments, and study designs mean these figures should be compared with caution and do not represent head-to-head efficacy.

This compound Clinical Trial Protocol

For research and development professionals, the detailed methodology from the key this compound clinical trial is outlined below.

  • Study Design: Single center, non-randomized, dose escalation Phase Ib study [1].
  • Objective: Primary objective was to investigate the safety, tolerability, and pharmacokinetics of multiple ascending doses of this compound. A secondary objective was to explore preliminary anti-tumor activity [1].
  • Patient Population:
    • Enrollment: 41 patients with advanced or metastatic NSCLC with EGFR sensitive mutations (e.g., E19del, L858R, L861Q, G719X) [1].
    • Prior Therapy: All patients had relapsed following therapy with at least one platinum-based regimen [1].
    • Key Inclusion Criteria: ECOG performance status of 0-2; adequate bone marrow, liver, and renal function [1].
    • Key Exclusion Criteria: Evidence of interstitial lung disease; untreated central nervous system metastasis; previous therapy with other EGFR-TKIs [1].
  • Treatment Protocol:
    • Dosing: this compound was orally administered twice daily in 28-day cycles. Doses were escalated from 100 mg to 650 mg using a 3+3 design [1].
    • Assessment Schedule: Tumor response was assessed by imaging (CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter until disease progression [1].
  • Endpoint Definitions:
    • Progression-Free Survival (PFS): Time from the first day of this compound treatment to disease progression or death [1].
    • Objective Response Rate (ORR): Proportion of patients with a best overall response of Complete Response (CR) or Partial Response (PR), assessed using RECIST 1.1 [1].
    • Disease Control Rate (DCR): Proportion of patients with CR, PR, or Stable Disease (SD) [2].

EGFR Signaling and TKI Mechanism

The following diagram illustrates the EGFR signaling pathway targeted by this compound and other EGFR-TKIs, and the general workflow of clinical development in this area.

G cluster_pathway EGFR Signaling Pathway & TKI Inhibition cluster_workflow Clinical Development Workflow EGF EGF EGFR EGFR EGF->EGFR TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain RAS_RAF RAS-RAF-MAPK Pathway (Proliferation) TK_Domain->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway (Anti-apoptosis) TK_Domain->PI3K_AKT Activates TKI EGFR-TKI (e.g., this compound) TKI->TK_Domain Inhibits Preclinical Preclinical Phase_I Phase I (Safety/PK) This compound: Healthy Volunteers Preclinical->Phase_I Phase_Ib Phase Ib (Dose/Safety) This compound: NSCLC Patients Phase_I->Phase_Ib Phase_II_III Phase II/III (Efficacy) vs. Standard of Care Phase_Ib->Phase_II_III

Interpretation of Available Data

  • This compound's Developmental Stage: The PFS data for this compound is from an early-phase trial designed to assess safety and find the appropriate dose [1]. While the observed PFS of 9.9 months is promising for a later-line therapy, it does not establish efficacy compared to a control group.
  • Positioning of Current Standards: Osimertinib is a third-generation EGFR-TKI and a current first-line standard of care based on superior PFS and overall survival compared to earlier TKIs [3] [4]. Research is now focused on combinations (e.g., with chemotherapy or other targeted drugs like MET inhibitors) to overcome resistance after osimertinib failure [4] [6].
  • This compound's Potential Niche: The this compound phase Ib trial reported that 5 of 8 (62.5%) patients with brain metastasis achieved a partial response at higher dose levels, suggesting potential activity in this challenging patient subgroup that warrants further study [2].

References

Established EGFR-TKIs: Safety and Efficacy Overview

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the safety and efficacy profiles of various EGFR-TKIs based on recent clinical trials, meta-analyses, and real-world studies. This data can serve as a reference for when more comprehensive simotinib data becomes available.

Table 1: Safety and Tolerability Profile of EGFR-TKIs

EGFR-TKI Generation Drug Name Common Adverse Events (All Grades) Notable Severe or Unique Toxicities Frequency of Dose Modification Key Safety Findings
First Gefitinib [1] Rash, Diarrhea [1] Interstitial Lung Disease (strongest signal) [1] Information missing Favorable safety profile compared to later generations [1]
First Erlotinib [1] Rash, Diarrhea [1] Anorexia (strongest signal) [1] Information missing Information missing
Second Afatinib [2] [1] Diarrhea (~90%), Rash/Acne, Stomatitis, Paronychia [2] [1] Higher rate of grade ≥3 diarrhea [2] Very high (89.3% in patients ≥75 years; 53% in LUX-Lung 3) [2] Highest overall toxicity among TKIs; irreversible binding leads to more AEs [1]
Second Dacomitinib [3] [1] Information missing Information missing Information missing Associated with more severe events [1]
Third Osimertinib [4] [1] Rash, Diarrhea [4] Leukopenia, Thrombocytopenia, Cardiac disorders, Blood/lymphatic disorders [1] Low (grade ≥3 AEs: 34% mono; 70% + chemo) [4] Highest AE-related mortality; cardiac risk has delayed onset (median 41 days) [1]
Investigational This compound [5] Diarrhea (56.1%), Rash (41.5%) [5] No DLTs observed up to 650mg; MTD not reached [5] Information missing Generally well-tolerated; most AEs were mild to moderate [5]

Table 2: Efficacy Profile of EGFR-TKIs in Advanced EGFR-Mutated NSCLC

Drug Name Median PFS (Months) Median OS (Months) Overall Response Rate (ORR) Disease Control Rate (DCR) Key Efficacy Findings
Gefitinib 11.8 (retreatment) [6] Information missing 64% (meta-analysis) [7] 68% (meta-analysis) [7] Effective as first-line and upon retreatment [6] [7]
Erlotinib Information missing Information missing 69% (meta-analysis) [7] Information missing Information missing
Afatinib Information missing Information missing Information missing Information missing Preferred for uncommon mutations (S768I, L861Q, G719X) [2]
Osimertinib (Mono) 16.6 [8] 37.6 [4] 72% (meta-analysis) [7] 94% (meta-analysis) [7] Superior efficacy; standard of care [4] [7] [8]
Osimertinib + Chemo 23.7 [8] 47.5 [4] Information missing Information missing New benchmark for survival; FLAURA2 regimen [4]
Amivantamab + Lazertinib 23.7 [8] Predicted to exceed 1 yr vs Osimertinib [8] Information missing Information missing Significant OS benefit; MARIPOSA regimen [8]
This compound 9.9 [5] 14.6 [5] 39.3% (Phase Ib) [5] 85.6% (PR+SD) [5] Promising anti-tumor activity in early-phase trial [5]

Experimental Protocols for Safety and Efficacy Evaluation

For a rigorous comparison of TKIs, standard methodologies are employed in clinical trials. Here are the protocols used to generate the data in the tables above.

1. Phase I Trial Design for Safety and Tolerability (this compound Example) This methodology is used to determine the initial safety profile, recommended dosage for later-phase trials, and understand the drug's pharmacokinetics (PK) [5].

  • Objective: Primary assessment of safety, tolerability, and PK of a new TKI [5].
  • Study Design: Single-center, non-randomized, dose-escalation study following a "3+3" design. Patients are sequentially enrolled into cohorts with increasing dose levels [5].
  • Patient Population: Patients with advanced NSCLC and confirmed EGFR mutations who have relapsed after prior therapy [5].
  • Safety Assessment:
    • Adverse Events (AEs): Monitored continuously and graded per NCI CTCAE (Common Terminology Criteria for Adverse Events) version 4.0 [5].
    • Dose-Limiting Toxicity (DLT): Predefined toxicities observed within the first treatment cycle (e.g., specific grade 3-4 toxicities) that prevent further dose escalation [5].
    • Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable DLTs in a pre-defined proportion of patients [5].
  • Pharmacokinetic Analysis: Blood samples are collected at multiple time points after dosing to measure drug concentration and calculate parameters like half-life (T~1/2~) and time to maximum concentration (T~max~) [5].

2. Network Meta-Analysis (NMA) for Comparative Safety This statistical method compares the safety of multiple drugs, even those not directly compared in head-to-head trials [1].

  • Objective: To compare the relative safety and AE profiles of different EGFR-TKIs.
  • Data Sources: Systematic search of electronic databases (e.g., PubMed, Embase, Cochrane Central) for Phase II/III Randomized Controlled Trials (RCTs) [1].
  • Study Selection: Inclusion of RCTs comparing EGFR-TKI monotherapy with chemotherapy or other EGFR-TKIs. Combination therapies are typically excluded [1].
  • Statistical Synthesis:
    • Effect Size: Calculates Odds Ratios (ORs) with 95% confidence intervals for the incidence of AEs.
    • Ranking: Uses the Surface Under the Cumulative Ranking Curve (SUCRA) to rank drugs for each AE; a higher SUCRA value indicates a higher probability of being the most toxic for that event [1].
  • Outcomes: Provides rankings and comparative odds for all-grade AEs, grade ≥3 AEs, and specific AEs (e.g., rash, diarrhea) across all included TKIs [1].

EGFR-TKI Mechanism of Action and Toxicity Logic

The following diagram illustrates the core mechanism of EGFR inhibition by TKIs and how this action leads to both intended anti-tumor effects and common on-target toxicities.

G Start EGFR-TKI Administration MOA Inhibition of EGFR Tyrosine Kinase Start->MOA Downstream Blocks Downstream Signaling Pathways MOA->Downstream SkinGI Disruption of EGFR function in skin and GI tract cells MOA->SkinGI AntiTumor Anti-Tumor Effects Toxicity On-Target Skin/GI Toxicity Apoptosis Tumor Cell Apoptosis & Growth Arrest Downstream->Apoptosis Proliferation Inhibition of Cellular Proliferation & Survival Downstream->Proliferation Apoptosis->AntiTumor Proliferation->AntiTumor Rash Rash / Dermatitis SkinGI->Rash Diarrhea Diarrhea SkinGI->Diarrhea Stomatitis Stomatitis / Mucositis SkinGI->Stomatitis Rash->Toxicity Diarrhea->Toxicity Stomatitis->Toxicity

The diagram shows how the therapeutic action of EGFR-TKIs is intrinsically linked to mechanism-based toxicities. By inhibiting the EGFR signaling pathway in tumor cells, TKIs block proliferation and survival signals [1]. However, since EGFR is also critical for the normal function and maintenance of epithelial tissues in the skin and gastrointestinal tract, its inhibition leads to the common toxicities observed across this drug class [1].

Guidance for Further Research

Currently, detailed comparative data for this compound is limited. To conduct a thorough analysis, I suggest you:

  • Search Clinical Trial Registries: Look for this compound on platforms like ClinicalTrials.gov using its identifier NCT01772732 [5] to find the latest status, results, and any published papers from later-phase trials.
  • Monitor Scientific Conferences: Abstracts from major oncology meetings (e.g., ASCO, ESMO, ELCC) often present cutting-edge data on new drugs like this compound before full publication.
  • Perform a Targeted Literature Search: Use academic databases (e.g., PubMed, Google Scholar) with specific search queries such as "this compound phase II" or "this compound versus osimertinib" to locate more direct comparisons.

References

Simotinib Profile and Comparison with Other EGFR TKIs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data on Simotinib and contrasts it with the known mutation coverage of other EGFR Tyrosine Kinase Inhibitors (TKIs).

Comparison of EGFR-TKIs in Advanced NSCLC

TKI (Generation) Common EGFR Mutations (Coverage) Uncommon EGFR Mutations (Coverage) Key Supporting Efficacy Data (Median PFS in months)
This compound (Novel, specific) Sensitive mutations (specific types not listed) [1] [2] Information not specified in available studies [1] [2] PFS: 9.9 months (95% CI 4.7-12.1) [1] [2]
Gefitinib (1st) Exon 19 del, L858R [3] Limited activity against uncommon mutations [4] PFS: 10.7 months (vs. Osimertinib) [3], 6.9 months (in PS 2-4 patients) [5]
Erlotinib (1st) Exon 19 del, L858R (inferred) Limited activity against uncommon mutations [4] (Data not focused in results)
Afatinib (2nd) Exon 19 del, L858R [6] G719X, L861Q, S768I [6] [7] PFS for uncommon mutations: 11.0 months (vs. Osimertinib's 7.0) [6]
Osimertinib (3rd) Exon 19 del, L858R (including T790M) [3] L861Q [7]; Activity varies across uncommon types [6] [4] PFS: 18.1 months (vs. Gefitinib) [3], 9.2 months (in PS 2-4 patients) [5], 7.0 months for uncommon mutations [6]
Dacomitinib (2nd) Exon 19 del, L858R (inferred) Extracellular domain mutants (e.g., G598V) [8] (Clinical response in case studies) [8]

Abbreviations: PFS: Progression-Free Survival; PS: Performance Status; del: deletion.

This compound Key Experimental Data and Methodology

The data for this compound is derived from a Phase Ib clinical trial (NCT01772732). Here are the key experimental details [1] [2]:

  • Study Population: 41 patients with histologically confirmed advanced or metastatic NSCLC harboring EGFR sensitive mutations, who had relapsed after first-line platinum-based chemotherapy.
  • Treatment Protocol: this compound was administered orally twice daily in 28-day cycles. The study used a 3+3 dose escalation design, with doses ranging from 100 mg to 650 mg, to assess safety and determine the Maximum Tolerated Dose (MTD).
  • Primary Endpoints: Safety, tolerability, and pharmacokinetics (PK). Dose-Limiting Toxicities (DLTs) were assessed during the first cycle.
  • Efficacy Assessment: Tumor response was evaluated according to standard solid tumor criteria (using CT or MRI) at baseline, on Day 29, and every 8 weeks thereafter. Efficacy measures included Objective Response Rate (ORR), Disease Control Rate (DCR), PFS, and Overall Survival (OS).
  • Key Findings: The MTD was not reached, and this compound was well-tolerated. The most common adverse events were rash (41.5%) and diarrhea (56.1%). The ORR was 39.3%, and the median PFS was 9.9 months.

Mutation Coverage Spectrum Analysis

The spectrum of EGFR mutations is broadly categorized, and TKI efficacy can vary significantly within these categories.

  • Common Mutations: These include exon 19 deletions and the L858R point mutation in exon 21. All listed EGFR-TKIs have demonstrated activity against these common mutations, with third-generation TKIs like Osimertinib showing superior PFS in head-to-head comparisons with first-generation TKIs [3].
  • Uncommon Mutations: This is a heterogeneous group, and the response to TKIs is highly mutation-specific.
    • This compound: The available research does not provide a breakdown of its activity against specific uncommon mutations, stating only that patients with "EGFR sensitive mutations" were enrolled [1] [2].
    • Afatinib vs. Osimertinib: A 2023 pooled analysis indicates that the choice between these two may depend on the specific uncommon mutation. For example, Afatinib showed superior outcomes for G719X mutations, while Osimertinib was more effective for L861Q mutations [6] [7].
    • Extracellular Domain Mutations: Mutations outside the kinase domain, such as in the dimerization domain (e.g., G598V), have shown sensitivity to second-generation TKIs like Dacomitinib in preclinical and early clinical reports [8].

Research Implications and Data Gaps

For researchers and drug development professionals, the current data suggests:

  • This compound presents a promising safety profile and preliminary efficacy in patients with common EGFR mutations, but its spectrum of activity against uncommon mutations remains uncharacterized and is a key area for future research.
  • Treatment selection for uncommon mutations must be mutation-specific. Relying on a single "uncommon mutation" category is insufficient, as evidenced by the differential efficacy of Afatinib and Osimertinib.
  • The response of extracellular domain mutants to newer and second-generation TKIs highlights an expanding frontier for targeted therapy beyond the traditional kinase domain hotspots.

Experimental Workflow for TKI Profiling

The following diagram outlines a generalized clinical trial workflow used to establish the safety and efficacy profiles of TKIs like this compound, from pre-clinical stages to initial human trials.

PreClinical Pre-Clinical Studies PhaseIa Phase Ia Trial PreClinical->PhaseIa PatientSelection Patient Selection PhaseIa->PatientSelection StudyDesign Study Design & Dosing PatientSelection->StudyDesign P1 • Advanced NSCLC • EGFR Sensitive Mutations • Post-Platinum Progression Endpoints Endpoint Assessment StudyDesign->Endpoints SD1 • 3+3 Dose Escalation • BID Oral Dosing • 28-Day Cycles Results Safety & Efficacy Results Endpoints->Results E1 • Safety & DLTs (Primary) • PK Analysis • Tumor Response (RECIST) R1 • MTD not reached • Most Common AEs: Rash, Diarrhea • Median PFS: 9.9 months

References

simotinib resistance patterns compared to other EGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of EGFR-TKI Resistance Patterns

The table below summarizes the key characteristics and predominant resistance mechanisms for first- and third-generation EGFR-TKIs, highlighting the evolutionary shift in resistance profiles.

Feature First-Generation TKI (Gefitinib, Erlotinib) Third-Generation TKI (Osimertinib)
Target Reversibly binds EGFR-sensitizing mutations (Ex19del, L858R) [1]. Irreversibly binds EGFR-sensitizing and T790M mutations; spares wild-type EGFR [2] [1].
Typical mPFS (1L) 9.2 - 13.1 months [1] 18.1 - 18.9 months [3] [2]
Primary & Most Common Resistance Mechanism EGFR-dependent: T790M mutation (~50-60% of cases) [4] [2] [1]. Heterogeneous, mostly EGFR-independent. MET amplification (~15-25%) and HER2 amplification are frequent bypass mechanisms [2] [5] [6].
Other On-Target (EGFR) Mechanisms Less common (e.g., EGFR amplifications) [4]. C797S mutation (frequency varies by line of therapy: ~7% in 1L, ~15-25% in 2L) [2] [5]. Other mutations (e.g., L718Q, L792X) also occur [5].
Off-Target & Histological Mechanisms MET amplification, PIK3CA mutation, RAS mutation, histological transformation [4]. More diverse and prevalent. Includes MET/HER2 amplifications, RAS/MAPK pathway mutations, oncogenic fusions (RET, ALK, etc.), and SCLC transformation [2] [5] [6].
Therapeutic Strategy Post-Resistance For T790M+: Switch to Osimertinib [2]. For off-target: Chemotherapy or target-specific combos [4]. Highly individualized. Chemotherapy (with continued Osimertinib showing benefit [7]), or combination therapies targeting specific resistance mechanisms (e.g., EGFR/MET bispecific antibodies) [6] [1].

Detailed Resistance Mechanisms to Osimertinib

The shift to Osimertinib has led to a more complex resistance landscape, which can be categorized as follows [2] [5] [1]:

  • On-Target EGFR Mutations: These are secondary mutations within the EGFR gene itself that prevent Osimertinib from binding effectively.

    • C797S Mutation: The most common EGFR tertiary mutation. It alters the cysteine residue that Osimertinib uses to form a covalent bond with the EGFR protein, thereby causing resistance [2] [5]. The frequency of this mutation is influenced by the line of therapy.
    • Other EGFR Mutations: Less frequent mutations include L718Q, L792X, and G796S [5].
    • T790M Loss: In patients who received Osimertinib after failing a first-line TKI, a common resistance pathway is the loss of the T790M mutation, often accompanied by the emergence of other off-target mechanisms [5].
  • Off-Target Bypass Mechanisms: These involve the activation of alternative signaling pathways that circumvent the blocked EGFR signal.

    • Gene Amplifications: MET amplification (15-25%) and HER2 amplification (2-5%) are among the most frequent off-track mechanisms [2] [5] [6]. They reactivate critical downstream pathways like PI3K/AKT and RAS/MAPK, enabling cancer cell survival [6].
    • Gene Mutations: Mutations in BRAF, KRAS, and PIK3CA can also drive resistance [5].
    • Gene Fusions: Novel oncogenic fusions involving RET, ALK, NTRK, and FGFR have been identified in a subset of resistant cases [2] [5].
  • Histological Transformation: Tumor cells can change their histology to a type that is no longer dependent on EGFR signaling. Transformation to Small Cell Lung Cancer (SCLC) or Squamous Cell Carcinoma is a well-documented, though less common, resistance mechanism [2] [5].

The diagram below illustrates how these primary resistance mechanisms reactivate the downstream signaling cascades that promote cell survival and proliferation.

G cluster_resistance Resistance Mechanisms Reactivate Signaling Osi Osimertinib EGFR EGFR Mutation (e.g., L858R, T790M) Osi->EGFR Inhibits Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) EGFR->Downstream Survival Cell Proliferation & Survival Downstream->Survival Downstream->Survival OnTarget On-Target: C797S Mutation OnTarget->EGFR Prevents Osimertinib Binding Bypass1 Off-Target Bypass: MET/HER2 Amplification Bypass1->Downstream Activates Alternative Input Bypass2 Off-Target Bypass: BRAF/KRAS Mutation Bypass2->Downstream Directly Activates Bypass3 Off-Target Bypass: Oncogenic Fusions Bypass3->Downstream Activates Alternative Input

(Osimertinib Resistance Bypass Pathways)


Experimental Protocols for Investigating Resistance

For researchers, characterizing resistance requires a multi-faceted approach. The following table outlines key methodologies cited in the literature.

Method Application & Rationale Key Protocol Details from Literature
Next-Generation Sequencing (NGS) Comprehensive genomic profiling to identify on-target mutations (C797S, T790M), off-target amplifications (MET, HER2), fusions, and co-mutations [5] [6]. Use of platforms like MSK-IMPACT on cell-free (cf)DNA from plasma or DNA from tumor tissue. This allows for the simultaneous assessment of hundreds of cancer-related genes [8].
Cell Line Generation (In Vitro Models) To model and study the evolution of resistance and test combination therapies. Dose Escalation: Culture EGFR-mutant LUAD cells (e.g., PC9, HCC4006) in escalating doses of Osimertinib (e.g., 10 nM → 1 µM) over several passages. Media with the drug is changed every 3-4 days. Resistance is confirmed when cells proliferate stably at high concentrations (e.g., 1 µM) [8].
RNA Sequencing & Gene Set Enrichment Analysis (GSEA) To understand transcriptomic changes and pathway activation (e.g., EMT, MAPK signaling) in resistant cells. RNA is extracted from parental and Osi-resistant isogenic pairs. After sequencing, GSEA is performed using hallmark gene sets (e.g., "Hallmark Epithelial-Mesenchymal Transition") to identify significantly enriched pathways in the resistant phenotype [8].

Research Implications and Future Directions

The heterogeneity of Osimertinib resistance necessitates a paradigm shift in clinical management and drug development.

  • Post-Progression Treatment: Evidence suggests that continuing Osimertinib alongside chemotherapy after progression is associated with significantly superior Progression-Free Survival and Overall Survival compared to chemotherapy alone, particularly in patients with Ex19del mutations [7]. This supports the hypothesis that some tumor clones remain EGFR-dependent.
  • Combinatorial Strategies: The future lies in rationally designed combination therapies to target specific resistance mechanisms. Promising strategies include EGFR/MET bispecific antibodies (e.g., Amivantamab), combinations of Osimertinib with MET TKIs, and the use of Antibody-Drug Conjugates (ADCs) [6] [1].
  • The Critical Role of Re-biopsy: The standard of care at progression involves tissue re-biopsy and/or liquid biopsy for comprehensive molecular profiling (e.g., via NGS) to guide subsequent line therapy [5] [6].

References

simotinib cost-effectiveness versus established TKIs

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness and Efficacy of Selected TKIs

Drug Name (Generation) Progression-Free Survival (PFS) Overall Survival (OS) Cost-Effectiveness Findings Citation
Gefitinib (1st) 10.4-12 months [1] [2] 20.1 months [3] Most cost-effective 1st-gen TKI in an Indonesian study (CER: IDR 1,227,323.92/month) [2]
Erlotinib (1st) 8-13 months [2] [1] 22.9 months [1] Less cost-effective than gefitinib in multiple studies [2] [4]
Afatinib (2nd) 5 months [2] Information missing Least cost-effective among gefitinib, erlotinib, and afatinib in one study (CER: IDR 2,429,366.80/month) [2]
Osimertinib (3rd) 38.9 months (in Stage III after chemoradiotherapy) [5] Interim analysis showed a trend toward benefit (HR: 0.81) [5] Not cost-effective in the US (ICER: $322,308/QALY). May be cost-effective in China, depending on the region (ICER: $35,186/QALY) [5]

Simotinib and TKI Classification Context

  • This compound's Status: The search results confirm that This compound is a first-generation EGFR TKI that was approved in China for the treatment of solid cancers [6]. It is chemically classified as a quinazoline-based derivative, similar to gefitinib and erlotinib [6]. Despite this identifying information, no specific data on its cost, efficacy, or cost-effectiveness was available in the search results.
  • Generations of EGFR TKIs: For context, EGFR TKIs are categorized into generations based on their development and mechanism:
    • First-Generation (e.g., Gefitinib, Erlotinib, This compound): Reversible inhibitors.
    • Second-Generation (e.g., Afatinib): Irreversible inhibitors.
    • Third-Generation (e.g., Osimertinib): Designed to overcome resistance mutations like T790M [7] [6].

Experimental Protocols for TKI Comparison

The cost-effectiveness analyses cited in the table above typically rely on established pharmacoeconomic methods. Here is a summary of a common protocol used in such studies, which you can adapt for your own comparison guide.

Start Study Design Definition Persp Choose Analysis Perspective (e.g., Hospital, Payer) Start->Persp Pop Define Patient Population Persp->Pop Comp Select Comparator Treatments Pop->Comp Horizon Set Time Horizon Comp->Horizon Param Parameter Collection Horizon->Param Eff Clinical Effectiveness (e.g., PFS, OS from trials) Param->Eff Cost Cost Data (Drug, Administration, AE Management) Param->Cost Utility Utility Weights (for QALY calculation) Param->Utility Model Model Construction (Markov or Partitioned Survival) Eff->Model Cost->Model Utility->Model Calc Calculate Outcomes (LYs, QALYs, Total Cost) Model->Calc ICER Compute ICER Calc->ICER SA Sensitivity Analysis ICER->SA

This workflow visualizes the key stages in a cost-effectiveness analysis; specific parameters and models vary by study. [2] [5]

Key Methodological Components:

  • Study Perspective: Analyses are conducted from a specific viewpoint, such as the healthcare system (payer) or a hospital, which determines which costs are included [2] [5].
  • Effectiveness Parameters: The primary clinical data is often Progression-Free Survival (PFS) and Overall Survival (OS), obtained from clinical trials or retrospective cohort studies. Quality-Adjusted Life Years (QALYs) are used to combine quantity and quality of life [2] [5] [3].
  • Cost Calculation: Includes direct medical costs such as drug acquisition, administration, management of adverse events, and follow-up care [2] [4].
  • Modeling: Most analyses use mathematical models (e.g., Markov models) to simulate disease progression and project long-term costs and outcomes [5].
  • Result Interpretation: The key output is the Incremental Cost-Effectiveness Ratio (ICER), which is compared to a country's willingness-to-pay threshold to determine cost-effectiveness [5].

How to Proceed with Your Comparison Guide

Given the lack of direct data on this compound, here are suggestions for compiling a more complete comparison:

  • Acknowledge the Data Gap: Your guide can explicitly state that while this compound is an approved therapy, robust, head-to-head cost-effectiveness studies against other TKIs are not readily available in the public literature.
  • Focus on Available Data: You can structure the guide to present the known information on this compound (its generation, approval status, and chemical class) alongside the fragmented data for other TKIs, similar to the table above, with clear caveats about the limitations of cross-study comparisons.
  • Consult Specialized Databases: To find more comprehensive data, you may need to access specialized pharmacoeconomic databases, Chinese medical journals, or drug pricing and reimbursement reports from health technology assessment (HTA) bodies in countries where this compound is marketed.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

500.1626612 Da

Monoisotopic Mass

500.1626612 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

58K797D5IK

Wikipedia

Sim-6802

Dates

Last modified: 02-18-2024
1: Zhu Q, Liu Z, Li P, Cheng Z. Drug interaction studies reveal that simotinib upregulates intestinal absorption by increasing the paracellular permeability of intestinal epithelial cells. Drug Metab Pharmacokinet. 2014;29(4):317-24. Epub 2014 Feb 11. PubMed PMID: 24522198.
2: He L, Li S, Xie F, Cheng Z, Ran L, Liu X, Yu P. LC-ESI-MS/MS determination of simotinib, a novel epidermal growth factor receptor tyrosine kinase inhibitor: application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2014 Feb 1;947-948:168-72. doi: 10.1016/j.jchromb.2013.12.021. Epub 2013 Dec 27. PubMed PMID: 24440798.
3: Li N, Han X, Du P, Song Y, Hu X, Yang S, Shi Y. Development and validation of a UPLC-MS/MS assay for the quantification of simotinib in human plasma. Anal Bioanal Chem. 2014 Feb;406(6):1799-805. doi: 10.1007/s00216-013-7570-1. Epub 2014 Jan 10. PubMed PMID: 24408299.

Explore Compound Types